Heptadecylbenzene
Description
Properties
IUPAC Name |
heptadecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h16,18-19,21-22H,2-15,17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPPFNHWXMJARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065815 | |
| Record name | Heptadecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14752-75-1 | |
| Record name | Heptadecylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14752-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, heptadecyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptadecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HEPTADECYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ3N88U5RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Heptadecylbenzene and Its Derivatives
Catalytic Alkylation Approaches for Heptadecylbenzene Synthesis
The primary industrial route to producing linear alkylbenzenes (LABs), including this compound, is through the alkylation of benzene (B151609) with long-chain olefins or alkyl halides. mt.commt.com This process, a form of electrophilic aromatic substitution, is heavily reliant on catalytic technologies to achieve high efficiency and selectivity. mt.combyjus.com The choice of catalyst and reaction conditions is pivotal in determining the final product's isomeric distribution and purity.
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a fundamental method for generating alkylbenzenes. byjus.comucalgary.ca The reaction involves the substitution of an aromatic proton with an alkyl group via an electrophilic attack from a carbocation precursor. byjus.com For the synthesis of this compound, the precursors are typically heptadecyl halides (e.g., heptadecyl chloride) or 1-heptadecene. ontosight.aimasterorganicchemistry.com A Lewis acid catalyst is essential to facilitate the formation of the electrophilic carbocation from the alkyl halide or to protonate the alkene. byjus.comucalgary.ca
The reaction proceeds in several steps:
Formation of an electrophile, typically a carbocation, through the interaction of the alkyl precursor with the catalyst. mt.commt.com
The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a cyclohexadienyl cation or arenium ion. ucalgary.calibretexts.org
A proton is eliminated from the intermediate, restoring the aromaticity of the ring and yielding the this compound product. ucalgary.calibretexts.org
A significant challenge in Friedel-Crafts alkylation is the propensity for the carbocation intermediate to undergo rearrangements to more stable forms, which can lead to a mixture of isomers in the final product. ucalgary.calibretexts.org
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. pnnl.gov This approach is characterized by high reaction rates and selectivity due to the excellent contact between the catalyst and reactants. pnnl.gov However, a major drawback is the difficulty in separating the catalyst from the product mixture after the reaction. pnnl.gov
Friedel-Crafts Alkylation with Heptadecyl Halides and Heptadecene Precursors
Homogeneous Catalysis in this compound Synthesis
Exploration of Lewis Acid Catalysts (e.g., AlCl₃, HF, H₂SO₄, Phosphoric Anhydride) in Alkylation
Traditional commercial production of linear alkylbenzenes has long relied on strong liquid Lewis and Brønsted acids as homogeneous catalysts. tandfonline.comvirginia.edu
Aluminum Chloride (AlCl₃): AlCl₃ is a potent Lewis acid catalyst widely used in Friedel-Crafts reactions. byjus.comtandfonline.com It effectively promotes the alkylation of benzene with long-chain olefins. who.int However, its use presents significant environmental and operational challenges, including corrosivity (B1173158) and the generation of toxic waste. tandfonline.comacs.org
Hydrogen Fluoride (HF): HF is another conventional catalyst used in the industrial synthesis of LABs. tandfonline.comresearchgate.net Like AlCl₃, it is highly effective but also extremely corrosive and hazardous, necessitating specialized handling and safety protocols. tandfonline.com The drive to replace HF has been a major impetus for developing alternative catalysts. researchgate.net
Sulfuric Acid (H₂SO₄): As a strong Brønsted acid, sulfuric acid can be used to catalyze the alkylation of benzene with alkenes. It functions by protonating the alkene to form a carbocation.
Phosphoric Anhydride: Phosphoric acid and its derivatives have also been explored. For instance, high silica (B1680970) mordenite (B1173385) has been successfully synthesized using orthophosphoric acid as a promoter, which showed excellent catalytic activity for the alkylation of benzene with 1-dodecene (B91753), a proxy for longer-chain olefins. researchgate.net Phosphotungstic acid (PTA), a superacid, has also been investigated as a catalyst. etsu.eduetsu.edu
Table 1: Comparison of Conventional Homogeneous Lewis Acid Catalysts
| Catalyst | Type | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Lewis Acid | High activity | Corrosive, generates toxic waste tandfonline.comacs.org |
| Hydrogen Fluoride (HF) | Brønsted Acid | High efficiency | Extremely corrosive, hazardous tandfonline.com |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Effective proton source | Corrosive, environmental concerns |
| Phosphoric Anhydride | Brønsted Acid | Can promote activity researchgate.net | Less common, can require specific formulations |
Application of Methanesulfonic Acid (MSA) as a Homogeneous Catalyst
Methanesulfonic acid (CH₃SO₃H) has emerged as a greener and safer alternative to traditional acid catalysts. rsc.org It is a strong, non-volatile acid that is soluble in organic solvents, making it suitable for homogeneous catalysis in alkylation reactions. atamanchemicals.com
Key advantages of MSA include:
Non-oxidizing nature: Unlike sulfuric acid, MSA is not an oxidizing agent, which can prevent unwanted side reactions. atamanchemicals.com
Low corrosivity: It exhibits lower corrosion rates compared to catalysts like HF. researchgate.net
Biodegradability and low toxicity: MSA is considered more environmentally friendly. rsc.org
High catalytic activity: It is an effective catalyst for alkylation and other organic reactions. atamanchemicals.comgoogle.comnih.gov
Research has demonstrated the use of MSA as a homogeneous catalyst for the alkylation of benzene with long-chain olefins obtained from the thermal pyrolysis of paraffins. researchgate.net
Ionic Liquid Catalysts (e.g., [BMIM][AlCl₄]) in this compound Formation
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. psu.edu They are considered potential green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.com
For Friedel-Crafts alkylation, chloroaluminate(III) ionic liquids, such as those based on 1-butyl-3-methylimidazolium ([BMIM]) cations and tetrachloroaluminate ([AlCl₄]) anions, are particularly effective. dcu.ie These ILs can act as both the solvent and the Lewis acidic catalyst. The acidity of the chloroaluminate IL can be tuned by varying the molar ratio of AlCl₃ to the organic salt. This dual function simplifies the reaction setup and can enhance catalytic activity. dcu.ie Phosphonium-based ionic liquids have also been studied as efficient catalysts for related reactions. molaid.com
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offers significant advantages over homogeneous systems. wikipedia.orgyoutube.com These benefits include ease of catalyst separation from the product, catalyst reusability, reduced corrosion, and the potential for continuous processing in fixed-bed reactors. researchgate.netcademix.org This has driven extensive research into developing solid acid catalysts for LAB production. researchgate.netrsc.org
A variety of solid acid catalysts have been investigated, including:
Zeolites: These microporous aluminosilicate (B74896) minerals are among the most promising solid catalysts due to their strong acidity, shape selectivity, and thermal stability. etsu.edulidsen.com Zeolites like BEA, MWW, and FAU types have been extensively studied for the alkylation of benzene with long-chain olefins. lidsen.comresearchgate.net The pore structure of the zeolite can influence the isomer distribution of the final product, potentially increasing the selectivity for more desirable isomers like 2-heptadecylbenzene. researchgate.netrsc.org
Supported Lewis Acids: To combine the high activity of Lewis acids like AlCl₃ with the benefits of heterogeneous catalysis, researchers have immobilized them on solid supports. acs.org Supporting aluminum chloride on materials like MCM-41 silica or H-beta zeolite has been shown to create reusable and environmentally friendlier catalysts. acs.orgresearchgate.net
Other Solid Acids: Other materials investigated include sulfated metal oxides, heteropoly acids, and various clays. researchgate.netrsc.orggoogle.com A composite oxide catalyst made of tungsten oxide (WO₃) and zirconium dioxide (ZrO₂) has demonstrated high olefin conversion (>98%) and LAB selectivity (>98%) at relatively low temperatures. google.com
Table 2: Research Findings on Heterogeneous Catalysts for Linear Alkylbenzene (LAB) Synthesis
| Catalyst Type | Precursors | Key Findings | Reference(s) |
| Zeolite Beta (HBEA) | Toluene (B28343) / 1-Heptene & 1-Dodecene | Main reactions are alkene double bond shift and toluene alkylation. Pore structure influences catalytic properties. | researchgate.net |
| Pillared MWW Zeolite | Benzene / 1-Dodecene | Enhanced catalytic activity and good regeneration performance. Conversion of 1-dodecene >40% with ~68% selectivity for 2-LAB. | acs.org |
| AlCl₃ on MCM-41 Silica | Not specified | Creates a reusable catalyst that is easily separated from the reaction mixture. | acs.org |
| Dealuminated HY Zeolites | Benzene / 1-Dodecene | Found to be the most suitable catalysts among those tested (H-ZSM-5, H-ZSM-12 showed little activity). | researchgate.net |
| WO₃/ZrO₂ Composite Oxide | Linear Olefins / Benzene | Olefin conversion >98%; LAB selectivity >98%; 2-LAB selectivity 44-46% at 85°C. | google.com |
Heterogeneous Catalysis for Selective this compound Production
Zeolite-Based Catalysts in Long-Chain Alkylbenzene Alkylation
The synthesis of long-chain alkylbenzenes, including this compound, has been significantly advanced by the use of zeolite-based catalysts. mdpi.com These solid acid catalysts offer a more environmentally friendly and selective alternative to traditional liquid acid catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃). mdpi.comnih.gov Zeolites are microporous aluminosilicates with a well-defined crystal structure, containing strong Brønsted and Lewis acid sites that are crucial for catalyzing alkylation reactions. researchgate.net Their shape-selective nature, arising from a uniform pore structure, allows for control over the isomer distribution of the resulting alkylbenzene products. mdpi.comresearchgate.net
Large-pore zeolites, such as Zeolite Y, mordenite, and Zeolite Beta, have demonstrated high activity and selectivity in the alkylation of benzene with long-chain olefins. mdpi.comiitm.ac.in The pore dimensions of these zeolites are large enough to accommodate the diffusion of bulky long-chain olefins and the resulting alkylated products. google.com.na For instance, studies on the alkylation of benzene with 1-dodecene, a proxy for longer chain olefins, have shown that HY zeolite can achieve high selectivity (97-98%) for linear alkylbenzene. mdpi.com The catalytic activity of zeolites in this context is influenced by factors such as the Si/Al ratio, which determines the acid site density, and the presence of mesopores that can enhance diffusion. mdpi.com
Research has explored the use of composite catalysts, such as AlMCM-41/Beta zeolite, to further improve selectivity towards specific isomers. iitm.ac.in While Zeolite Beta itself shows good selectivity for 2-phenylalkanes, the composite material can enhance this selectivity due to improved diffusibility of the desired isomer. iitm.ac.in The choice of zeolite catalyst can significantly impact the final product composition, with one-dimensional framework zeolites like MOR and MTW showing higher selectivity for 2-linear alkylbenzenes (2-LABs). nih.gov
Table 1: Comparison of Different Zeolite Catalysts in the Alkylation of Benzene with 1-Dodecene
| Catalyst | Dodecene Conversion (%) | 2-Dodecylbenzene Selectivity (%) | Reference |
|---|---|---|---|
| HY | High | ~97-98% | mdpi.com |
| Zeolite Beta | Lower than HY | High | iitm.ac.in |
| USY | High | - | iitm.ac.in |
| AlMCM-41/Beta Composite | 48 | 76 | iitm.ac.in |
Data is illustrative and compiled from various studies to show general trends.
Solid Acid Catalysts (e.g., UOP Detal technology) and Their Relevance to this compound
The UOP Detal process represents a commercially significant application of solid acid catalysts for the production of linear alkylbenzenes (LABs). nih.govballestra.com This technology, developed by UOP and CEPSA, utilizes a fixed-bed of a non-corrosive, solid heterogeneous catalyst to alkylate benzene with mono-olefins. ballestra.comchemicalprocessing.com The Detal process and its subsequent innovations, like Detal Plus and Detal Flex 2-Phenyl, have largely replaced the more hazardous and corrosive liquid acid-catalyzed methods, such as those using HF. nih.govchemicalprocessing.com
The relevance of the Detal technology to the synthesis of this compound lies in its established capability to handle long-chain olefins (typically C₁₀-C₁₄) for the production of detergent-range LABs. ballestra.com The process involves the dehydrogenation of n-paraffins to mono-olefins, followed by the alkylation of benzene in the Detal unit. ballestra.com The solid acid catalyst used in the Detal process offers several advantages, including improved product quality, enhanced safety, and reduced environmental impact. ballestra.comchemicalprocessing.com The technology has been shown to produce LAB with a high 2-phenylalkane content (around 30 wt%), a characteristic often desired in certain applications. ballestra.com
While the primary feedstock for commercial LAB production is in the C₁₀-C₁₄ range, the principles of the Detal process are applicable to the synthesis of longer-chain alkylbenzenes like this compound. The process's efficiency relies on a series of integrated units, including:
PACOL unit: Dehydrogenates n-paraffins to mono-olefins. ballestra.com
DEFINE unit: Converts di-olefins to mono-olefins to improve yield and quality. ballestra.com
PEP unit: Removes aromatic impurities to protect the Detal catalyst. ballestra.com
DETAL unit: The core alkylation reactor using a solid acid catalyst. ballestra.com
The continuous development of this technology, such as the introduction of the Detal Flex 2-Phenyl process, allows for the production of different grades of LAB (high and low 2-phenyl content) from a single unit, showcasing the versatility of solid acid catalyst technology in this field. chemicalprocessing.com
Transition Metal-Catalyzed Hydroarylation for Linear Alkylbenzene Formation
Transition metal-catalyzed hydroarylation of alkenes has emerged as a powerful and atom-economical method for the synthesis of alkylarenes, including linear alkylbenzenes like this compound. nih.gov This approach involves the addition of an aryl C-H bond across an alkene double bond, offering a direct route to C(sp³)–C(sp²) bond formation. rsc.org Catalysts based on metals such as nickel, palladium, rhodium, and ruthenium have been investigated for this transformation. semanticscholar.orgorgsyn.orgresearchgate.net
Recent advancements have focused on developing catalysts that can effectively control the regioselectivity of the hydroarylation reaction, particularly for unactivated olefins. researchgate.net The ability to achieve linear-selective hydroarylation is crucial for synthesizing compounds like this compound where the aryl group is attached to a primary carbon of the alkyl chain. researchgate.net Nickel-based catalytic systems have shown significant promise in this area, demonstrating the ability to functionalize alkenes under relatively mild conditions. nih.gov
Anti-Markovnikov Selectivity in this compound Synthesis
A key challenge in the hydroarylation of terminal olefins is controlling the regioselectivity to favor the linear, or anti-Markovnikov, product over the branched, or Markovnikov, product. The formation of this compound from benzene and 1-heptadecene, for example, would require a highly selective anti-Markovnikov addition.
Several strategies have been developed to achieve anti-Markovnikov selectivity. Nickel-catalyzed systems, in particular, have been successful in the hydroarylation of alkenes with high anti-Markovnikov selectivity. chemistryviews.orgrsc.org These reactions often employ a nickel catalyst, a hydride source, and an appropriate ligand. chemistryviews.org The selectivity is thought to be determined by the irreversible hydrometallation step. chemistryviews.orgrsc.org
Furthermore, photoredox catalysis has been utilized for the anti-Markovnikov hydroarylation of unactivated olefins. nih.gov This method involves the single-electron reduction of a halogenated arene to generate an aryl radical, which then adds to the alkene with exclusive anti-Markovnikov selectivity. nih.gov While often demonstrated with pyridines, the principle can be extended to other aromatic systems. The development of these selective methods provides a direct and efficient pathway to linear alkylbenzenes, which are valuable intermediates in various chemical industries.
Mechanistic Investigations of Alkyl Nickel–Aryl Intermediates
The mechanism of nickel-catalyzed hydroarylation reactions often involves the formation of key intermediates that dictate the course and selectivity of the reaction. One such critical intermediate is the alkyl nickel–aryl species. nih.gov Understanding the formation and reactivity of these intermediates is essential for optimizing catalytic systems for the synthesis of specific products like this compound.
In many proposed catalytic cycles for nickel-catalyzed cross-coupling and hydroarylation reactions, an aryl nickel(II) intermediate is formed through the oxidative addition of an aryl halide to a nickel(0) complex. oaepublish.comoaes.cc This intermediate can then react with an alkene. In some mechanistic pathways, particularly those involving radical processes, an alkyl radical is generated which is then captured by an arylnickel(II) intermediate to form a diorganonickel(III) species. nih.gov This species subsequently undergoes reductive elimination to yield the final cross-coupled product and regenerate a nickel(I) species, propagating the catalytic cycle. nih.gov
Computational studies have provided further insight into these mechanisms, suggesting that for certain nickel diimine catalysts, Ni(I)/Ni(III) catalytic cycles are favored due to the lower energy barrier for the oxidative addition of an iodoarene to a Ni(I) intermediate. nih.gov The stability and reactivity of the alkyl nickel-aryl intermediates are influenced by the nature of the ligands on the nickel center and the electronic properties of the substrates. These mechanistic studies are crucial for the rational design of new catalysts with improved activity and selectivity for the synthesis of long-chain alkylbenzenes.
Multi-Step Synthesis Strategies for Functionalized this compound Derivatives
Multi-step synthesis provides a versatile approach to construct complex molecules, including functionalized this compound derivatives, from simpler, readily available starting materials. libretexts.orgvapourtec.com This strategy allows for the precise introduction of various functional groups onto the aromatic ring or the alkyl chain, which would be challenging to achieve in a single step.
The design of a multi-step synthesis involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.compharmafeatures.com This process helps in identifying key bond formations and functional group interconversions required to build the target molecule. For functionalized this compound derivatives, this could involve initial synthesis of the this compound backbone followed by functionalization, or the use of a pre-functionalized starting material that is then elaborated to the final product.
Synthesis via Oleic Acid as a Bio-Based Starting Material
The use of renewable resources as starting materials in chemical synthesis is of growing importance. Oleic acid, a monounsaturated fatty acid abundant in various vegetable oils and animal fats, represents a valuable bio-based precursor for the synthesis of long-chain aliphatic compounds, including derivatives that can be converted to functionalized heptadecylbenzenes.
A potential multi-step synthetic route starting from oleic acid could involve the following general transformations:
Reduction of the Carboxylic Acid: The carboxylic acid group of oleic acid can be reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Conversion to a Leaving Group: The resulting alcohol can be converted into a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride (TsCl) or by conversion to an alkyl halide.
Friedel-Crafts Alkylation: The activated alkyl chain can then be used to alkylate an aromatic ring, such as benzene or a functionalized benzene derivative, via a Friedel-Crafts alkylation reaction. This would form the heptadecenylbenzene skeleton.
Hydrogenation of the Double Bond: The double bond within the alkyl chain can be hydrogenated using a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H₂) to yield the saturated this compound derivative.
Further Functionalization: Depending on the desired final product, functional groups can be introduced onto the aromatic ring either before or after the alkylation step.
This bio-based approach offers a sustainable alternative to traditional petrochemical routes for the synthesis of long-chain alkylbenzenes and their functionalized analogues.
Alkylation and Decarboxylation Steps in Derivative Synthesis
The construction of complex organic molecules often relies on a sequence of reliable reactions. In the synthesis of certain this compound derivatives, alkylation and decarboxylation are crucial steps for building the desired carbon skeleton. A notable example is the synthesis of a branched this compound sulfonate surfactant, which begins with renewable oleic acid. researchgate.netpku.edu.cningentaconnect.com This multi-step process highlights the strategic use of classic organic reactions. researchgate.netingentaconnect.comresearchgate.net
The general sequence involves:
Alkylation: This step forges a new carbon-carbon bond. In syntheses like the malonic ester synthesis, an enolate ion, a highly reactive carbon nucleophile, is generated from a starting material using a strong base. tutorchase.compressbooks.pub This enolate then reacts with an alkyl halide in an SN2 reaction to attach the alkyl group. pressbooks.pubmasterorganicchemistry.com This process can sometimes be repeated to add multiple alkyl chains. tutorchase.compressbooks.pub
Decarboxylation: This reaction removes a carboxyl group (-COOH) as carbon dioxide (CO₂). For most carboxylic acids, this is a difficult process, but it occurs readily with heating in molecules that have a carbonyl group at the β-position relative to the carboxylic acid. pressbooks.pubmasterorganicchemistry.com The reaction often proceeds through a cyclic six-membered transition state, which facilitates the elimination of CO₂ and results in the formation of an enol, which then tautomerizes to the more stable final product. pressbooks.pubmasterorganicchemistry.com
In the context of producing a this compound derivative from oleic acid, the process is part of a four-step route that includes initial alkylation followed by a decarboxylation step to achieve the final alkylbenzene structure before further functionalization. researchgate.netingentaconnect.com
Table 1: Key Reactions in this compound Derivative Synthesis
| Reaction Step | Description | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| Alkylation | Formation of a carbon-carbon bond by adding an alkyl group to a molecule. Often involves the reaction of a nucleophilic enolate with an electrophilic alkyl halide. tutorchase.compressbooks.pub | Strong base (e.g., sodium ethoxide), Alkyl halide. tutorchase.com | To attach the long alkyl side chain. |
| Decarboxylation | Removal of a carboxyl group as CO₂. It is particularly facile for β-keto acids and malonic acids upon heating. pressbooks.pubmasterorganicchemistry.com | Acid (e.g., HCl), Heat. tutorchase.compressbooks.pub | To remove an activating group and yield the final substituted carbon skeleton. |
Subsequent Functionalization (e.g., Sulfonation, Neutralization)
Once the this compound core structure is synthesized, it can be further modified to create derivatives with specific functionalities. The most common functionalization is sulfonation, followed by neutralization, to produce anionic surfactants. ataman-chemicals.comchemicalland21.com This two-step sequence transforms the hydrophobic alkylbenzene into an amphiphilic molecule.
Sulfonation: Linear alkylbenzenes, including this compound, are sulfonated to produce linear alkylbenzene sulfonic acid (LABSA). ataman-chemicals.comiranpetroleum.co This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) acts as the electrophile. Common sulfonating agents include oleum (B3057394) (a solution of SO₃ in sulfuric acid), neat sulfur trioxide, chlorosulfonic acid, or sulfuric acid. chemicalland21.com The reaction attaches a sulfonic acid group (-SO₃H), typically at the para position of the benzene ring relative to the long alkyl chain. chemicalland21.com The sulfonation of purified dodecylbenzenes (and related derivatives) with sulfur trioxide is a common industrial method. ataman-chemicals.com
Neutralization: The resulting this compound sulfonic acid is a strong acid and is typically neutralized immediately. ataman-chemicals.cominchem.org This is an acid-base reaction where the sulfonic acid is treated with an alkali, most commonly sodium hydroxide (B78521) (NaOH), to form the corresponding salt. ataman-chemicals.comgoogle.com Other bases like potassium hydroxide, calcium hydroxide, or amines can also be used to produce different salts. chemicalland21.com The final product, a sodium this compound sulfonate, is a stable salt that functions as a surfactant. researchgate.netingentaconnect.comataman-chemicals.com The neutralization of Linear Alkyl Benzene Sulphonic Acid (LABSA) with caustic soda is a key step in manufacturing detergents. ataman-chemicals.com
Derivatization of this compound for Specific Research Applications
The derivatization of this compound allows for the creation of specialized molecules for targeted research, such as studying surfactant properties or developing new bioactive compounds.
Synthesis of Sulfonated this compound
The synthesis of sulfonated this compound is a primary example of derivatization for creating high-value surfactants. A specific branched surfactant, 4-(1-heptadecyl) benzene sodium sulfonate, was synthesized from renewable oleic acid through a four-step process involving alkylation, decarboxylation, sulfonation, and neutralization. researchgate.netpku.edu.cningentaconnect.com
The synthesis route confirms the general principles of functionalization:
Sulfonation: After obtaining the this compound intermediate, it is sulfonated using a suitable agent like sulfur trioxide to yield this compound sulfonic acid. researchgate.netingentaconnect.comataman-chemicals.com
Neutralization: The sulfonic acid is then neutralized with sodium hydroxide to produce the final product, sodium this compound sulfonate. researchgate.netingentaconnect.comataman-chemicals.com
The structure of the resulting 4-(1-heptadecyl) benzene sodium sulfonate was confirmed using advanced analytical techniques, including infrared (IR) spectroscopy, electrospray ionization high-resolution mass spectrometry (ESI-HRMS), and ¹H nuclear magnetic resonance (¹H NMR) spectroscopy. researchgate.netingentaconnect.comresearchgate.net Research into such compounds is driven by the desire for bio-based surfactants from renewable feedstocks with excellent surface and interfacial properties. ingentaconnect.com
Preparation of Heptadecylresorcinol and Related Phenolic Derivatives
Heptadecylresorcinol, specifically 5-heptadecylresorcinol (B122077), is a phenolic derivative of significant research interest found naturally in whole grains like wheat and rye. nih.govnih.gov Its synthesis provides access to this and related compounds for biological studies.
Two primary synthetic methods have been reported:
Alkylation of Resorcinol (B1680541): This direct approach involves the alkylation of resorcinol (1,3-dihydroxybenzene) with a heptadecyl-containing reagent. ontosight.ai The reaction can utilize heptadecene or a heptadecyl halide in the presence of a suitable catalyst to attach the 17-carbon alkyl chain to the benzene ring, yielding 5-heptadecylresorcinol. ontosight.ai
Modified Wittig Reaction: A more novel synthesis utilizes a modification of the Wittig reaction. researchgate.net This method involves the reaction of a semi-stabilized ylid with an alkanal in an aqueous medium, often promoted by microwave irradiation to improve reaction times and yields. researchgate.net An alternative route starts with non-stabilized alkyltriphenylphosphonium salts and 3,5-dimethoxybenzaldehyde. researchgate.net These reactions produce alkenylresorcinols, which are then readily converted to the final saturated 5-n-alkylresorcinols, including the heptadecyl derivative. researchgate.net
Table 2: Synthetic Approaches for 5-Heptadecylresorcinol
| Synthetic Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Alkylation of Resorcinol | Resorcinol, Heptadecene or Heptadecyl halide | Direct attachment of the alkyl chain to the resorcinol ring catalyzed by an appropriate agent. | ontosight.ai |
| Modified Wittig Reaction | Semi-stabilized ylids and alkanals, or non-stabilized alkylphosphonium salts and 3,5-dimethoxybenzaldehyde | Often uses microwave promotion in aqueous media. Produces an alkenyl intermediate that is subsequently reduced. | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of Heptadecylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy serves as a powerful, non-destructive analytical method for determining the structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a detailed map of the carbon-hydrogen framework can be constructed.
¹H NMR Spectroscopy for Alkyl Chain and Aromatic Proton Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within the heptadecylbenzene molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the long alkyl chain.
The aromatic protons typically appear as a multiplet in the downfield region, generally between δ 7.0 and 7.3 ppm. This complex signal arises from the coupling between the ortho, meta, and para protons on the monosubstituted benzene ring.
The protons of the heptadecyl chain give rise to several signals in the upfield region of the spectrum. The benzylic protons (–CH₂–Ar), being adjacent to the electron-withdrawing aromatic ring, are deshielded and resonate at a characteristic chemical shift around δ 2.6 ppm, typically as a triplet. The numerous methylene (B1212753) (–CH₂–) groups of the alkyl chain produce a large, overlapping signal complex centered around δ 1.2-1.3 ppm. The terminal methyl (–CH₃) group protons are the most shielded and appear as a triplet at approximately δ 0.9 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | ~ 7.20 | Multiplet |
| Benzylic (Ar-CH₂–) | ~ 2.60 | Triplet |
| Methylene (–(CH₂)₁₅–) | ~ 1.25 | Multiplet |
| Terminal Methyl (–CH₃) | ~ 0.88 | Triplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
The carbon atoms of the benzene ring resonate in the aromatic region of the spectrum, typically between δ 125 and 143 ppm. The ipso-carbon (the carbon atom of the benzene ring directly attached to the alkyl chain) is generally found at the most downfield position in this region.
The carbon atoms of the heptadecyl chain appear in the aliphatic region. The benzylic carbon (Ar–CH₂–) is observed around δ 36 ppm. The long chain of methylene carbons (–(CH₂)₁₅–) produces a series of closely spaced signals between approximately δ 29 and 32 ppm. The terminal methyl carbon (–CH₃) is the most upfield signal, appearing at about δ 14 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic (ipso-C) | ~ 142.8 |
| Aromatic (C-H) | ~ 128.3, 128.2, 125.5 |
| Benzylic (Ar-CH₂–) | ~ 36.1 |
| Methylene (–(CH₂)₁₅–) | ~ 31.9, 29.7, 29.6, 29.5, 29.3, 22.7 |
| Terminal Methyl (–CH₃) | ~ 14.1 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Some methylene carbon signals may overlap.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable. magritek.comsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com In this compound, COSY spectra would show correlations between the benzylic protons and the adjacent methylene protons, and sequentially along the alkyl chain. It also helps to resolve the coupling network within the aromatic ring protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.educolumbia.edu For instance, the HSQC spectrum of this compound would show a cross-peak connecting the benzylic proton signal at ~δ 2.60 ppm to the benzylic carbon signal at ~δ 36.1 ppm, and similarly for all other C-H bonds in the molecule. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comcolumbia.edu HMBC is crucial for establishing the connection between the aromatic ring and the alkyl chain. For example, it would show a correlation between the benzylic protons (~δ 2.60 ppm) and the ipso- and ortho-aromatic carbons, confirming the attachment point of the heptadecyl chain to the benzene ring. columbia.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy. researchgate.netingentaconnect.com For this compound, with a molecular formula of C₂₃H₄₀, the expected exact mass can be calculated. nih.govnist.gov ESI-HRMS analysis would confirm this molecular formula by providing a measured mass-to-charge ratio (m/z) that is very close to the theoretical value, often within a few parts per million (ppm). frontiersin.orgrsc.org This high accuracy is essential for confirming the elemental composition of the molecule. researchgate.net
Table 3: ESI-HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₃H₄₀ |
| Theoretical Exact Mass [M] | 316.3130 u |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]⁺, [M+Na]⁺ |
Note: The observed ions and their relative intensities can vary based on the specific ESI conditions and the solvent system used.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Distribution
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.orgresearchgate.net This technique is ideal for assessing the purity of a this compound sample and for identifying and quantifying any isomers that may be present. libretexts.org
The gas chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum obtained for this peak will exhibit a characteristic fragmentation pattern. Under electron ionization (EI), the this compound molecule will fragment in predictable ways. mnstate.edu
A key fragmentation is the benzylic cleavage, which results in the formation of a stable tropylium (B1234903) ion at m/z 91. This is often the base peak in the spectrum of long-chain alkylbenzenes. Another significant fragment can be observed at m/z 105. The molecular ion peak ([M]⁺) at m/z 316 may also be visible, although its intensity can be low due to extensive fragmentation. nih.govwhitman.edu The analysis of the fragmentation pattern provides a "fingerprint" that confirms the identity of the compound. libretexts.org
Table 4: Key Fragmentation Ions in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment | Significance |
| 316 | [C₂₃H₄₀]⁺ | Molecular Ion |
| 105 | [C₈H₉]⁺ | Secondary rearrangement fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (Benzylic cleavage) |
Note: The relative intensities of these fragments can vary depending on the GC-MS instrument and operating conditions.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface and Structural Information
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to acquire detailed elemental and molecular information from the outermost layers of a solid material. micro.org.aueag.com The method involves bombarding the sample surface with a pulsed primary ion beam (e.g., Ga⁺ or Cs⁺), which causes the ejection, or sputtering, of secondary ions from the top 1-2 nanometers. micro.org.aueag.com These ejected ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, allowing for the construction of a high mass-resolution spectrum. carleton.edu
ToF-SIMS can be operated in several modes, including surface spectroscopy for general survey analysis, surface imaging to map the lateral distribution of chemical species, and depth profiling to analyze the composition as a function of depth into the sample. eag.comcarleton.edu Because every pixel in a ToF-SIMS image contains a full mass spectrum, retrospective analysis is possible, allowing researchers to investigate the chemical composition of specific regions of interest after the initial data acquisition. micro.org.aucarleton.edu
In the analysis of this compound (C₂₃H₄₀), ToF-SIMS would be invaluable for characterizing surface chemistry, detecting trace contaminants, and identifying molecular fragments. The resulting mass spectrum would be expected to show characteristic ions corresponding to the fragmentation of the molecule. Key fragments would likely include the tropylium ion (C₇H₇⁺) at m/z 91, a common and stable fragment from alkylbenzenes, as well as various aliphatic hydrocarbon fragments (CₙHₘ⁺) from the C₁₇H₃₅ alkyl chain. The intact molecular ion [M]⁺ or protonated molecule [M+H]⁺ could also be detected, providing confirmation of the molecular weight. This technique would be particularly useful for examining the surface purity of this compound films or identifying its presence on contaminated surfaces.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are fundamental for identifying functional groups and elucidating the molecular structure of compounds like this compound. IR spectroscopy measures the absorption of infrared radiation by a molecule at frequencies corresponding to its natural vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser) that results in a shift in energy corresponding to molecular vibrations. libretexts.orghoriba.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org
In this compound, these techniques are used to confirm the presence of both the aromatic (benzene) ring and the long aliphatic (heptadecyl) chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is the most common method for acquiring an infrared spectrum. It provides high-quality data by analyzing a wide range of samples, including liquids, solids, and gases, often with minimal sample preparation. bruker.com In the case of this compound, which is a liquid at room temperature, the spectrum can be obtained directly from a neat sample placed in a capillary cell. nih.gov
The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure, comprised of an aromatic ring and a long alkane chain. libretexts.org Key absorptions include:
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ region, are characteristic of the C-H bonds on the benzene ring. libretexts.org
Aliphatic C-H Stretching: Strong, sharp bands in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching of C-H bonds in the numerous CH₂ and CH₃ groups of the heptadecyl chain. libretexts.org
Aromatic C=C Stretching: Overtone and combination bands, often weak, can appear between 1660 and 2000 cm⁻¹. More importantly, characteristic medium-to-strong absorptions from 1450 to 1600 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the benzene ring.
C-H Bending Vibrations: Absorptions in the fingerprint region (below 1500 cm⁻¹) include C-H scissoring and bending vibrations of the alkyl chain (around 1465 cm⁻¹ and 1375 cm⁻¹) and out-of-plane (OOP) bending of the aromatic C-H bonds, which can indicate the substitution pattern of the ring. insightsociety.org
Table 1: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3020 - 3100 | Aromatic C-H | Stretching |
| 2850 - 2960 | Aliphatic C-H (CH₂, CH₃) | Stretching |
| 1450 - 1600 | Aromatic C=C | Ring Stretching |
| ~1465 | Aliphatic C-H (CH₂) | Scissoring (Bending) |
| ~1375 | Aliphatic C-H (CH₃) | Bending |
| 700 - 1000 | Aromatic C-H | Out-of-Plane Bending |
This table is generated based on typical absorption ranges for alkylbenzenes. libretexts.org
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that simplifies the analysis of liquid and solid samples by eliminating the need for sample preparation like pressing pellets or making thin films. bruker.commt.com In ATR, the infrared beam is directed through an internal reflection element (IRE), a crystal with a high refractive index (e.g., diamond, germanium, or zinc selenide). anton-paar.com The sample is brought into direct contact with the crystal. The IR beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a few micrometers into the sample. mt.comanton-paar.com The detector measures the attenuated IR beam, which has been selectively absorbed by the sample at the interface. unige.ch
For this compound, ATR-IR is an ideal technique for obtaining a high-quality spectrum from a neat liquid sample. nih.gov The resulting spectrum is broadly similar to a standard transmission FTIR spectrum but may show slight differences in relative peak intensities due to the wavelength-dependent nature of the evanescent wave's penetration depth. bruker.comyoutube.com Data from the SpectraBase database indicates that an ATR-IR spectrum for this compound was acquired using a Bruker Tensor 27 FT-IR instrument. nih.gov This method provides a rapid and efficient means of confirming the compound's functional groups.
Raman Spectroscopy in this compound Characterization
Raman spectroscopy serves as a powerful complement to IR spectroscopy for the structural analysis of this compound. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. libretexts.org The key vibrations for this compound that would be prominent in a Raman spectrum include the symmetric "breathing" mode of the benzene ring, which is often a strong and sharp peak, as well as various C-C stretching modes within both the aromatic ring and the long alkyl chain.
Aromatic Ring Vibrations: A strong, sharp peak for the ring breathing mode near 1000 cm⁻¹, and other C=C stretching bands around 1600 cm⁻¹.
Aliphatic C-H and C-C Vibrations: Strong signals in the C-H stretching region (2800-3000 cm⁻¹) and various C-C stretching modes of the alkyl chain.
Aromatic C-H Vibrations: Aromatic C-H stretching signals would appear above 3000 cm⁻¹.
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Crystalline Structure and Surface Chemistry
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. anton-paar.com The method is based on the constructive interference of monochromatic X-rays that are scattered by the ordered, periodic arrangement of atoms in a crystalline lattice. libretexts.org The resulting diffraction pattern is unique to a specific crystalline phase and is governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the interplanar spacing (d), and the diffraction angle (θ). anton-paar.comlibretexts.org
For this compound, which is a liquid at ambient temperature, XRD analysis would require cooling the sample to its solid state. The resulting diffraction pattern would provide information on its crystalline structure, including lattice parameters and packing arrangement. This technique is crucial for studying polymorphism—the ability of a substance to exist in more than one crystal form. Different polymorphs of this compound would yield distinct XRD patterns. While specific XRD studies on this compound are not prevalent in the literature, the technique remains the definitive method for solid-state structural analysis. malvernpanalytical.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 5-10 nm of a material's surface. wikipedia.orgeag.commalvernpanalytical.com XPS operates by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. unimi.it The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical environment. eag.com
When applied to this compound, XPS would primarily detect carbon and any surface contaminants (such as oxygen from atmospheric exposure). A key strength of XPS is its ability to provide chemical state information. eag.com High-resolution scans of the Carbon 1s (C 1s) region would allow for the deconvolution of the signal into at least two distinct peaks:
A peak corresponding to the sp³-hybridized carbon atoms of the long heptadecyl chain.
A peak at a slightly higher binding energy corresponding to the sp²-hybridized carbon atoms of the benzene ring. A "shake-up" satellite peak, characteristic of aromatic systems, would also be expected.
This allows for the direct characterization of the different types of carbon present on the sample's surface.
In Situ and Operando Spectroscopic Techniques for Reaction Monitoring
In situ and operando spectroscopy refer to the application of analytical techniques to study materials under actual reaction conditions. kit.edunih.gov In situ means "in the original place" (i.e., in the reactor), while operando (a combination of "in situ" and "operating") implies that the analysis is performed while the process is active and data on its performance (e.g., conversion, selectivity) is simultaneously collected. researchgate.net These methods provide dynamic information about structural changes, reaction intermediates, and active sites, which is crucial for understanding reaction mechanisms. kit.edu
For this compound, these techniques could be powerfully applied to monitor its synthesis or subsequent reactions. For example:
In situ FTIR or Raman Spectroscopy: Could be used to monitor the Friedel-Crafts alkylation of benzene with a C₁₇ alkene or haloalkane to produce this compound. By tracking the disappearance of reactant peaks and the appearance of product peaks in real-time, the reaction kinetics and mechanism could be elucidated.
Operando Spectroscopy in Catalysis: this compound is a precursor to this compound sulfonates, which are widely used as surfactants. pku.edu.cningentaconnect.com Operando techniques like in situ ATR-IR could be used to study the sulfonation reaction on a catalytic surface, correlating changes in the catalyst's structure and surface species with the rate of surfactant formation. rsc.orgiapchem.org This approach links the catalyst's structural properties directly to its activity and stability under working conditions. researchgate.net
Advanced XPS-based Multi-technique Analyses for Comprehensive Understanding
X-ray Photoelectron Spectroscopy (XPS) serves as a powerful tool for elucidating the surface chemistry of materials, providing detailed information on elemental composition, chemical states, and electronic structure. youtube.combris.ac.uk When applied to an organic compound such as this compound, XPS can distinguish between the different chemical environments of the carbon atoms. However, for a comprehensive structural and electronic characterization, integrating XPS with other advanced spectroscopic techniques is often essential. rsc.orgresearchgate.net This multi-technique approach provides a more holistic understanding by correlating different aspects of the material's properties. thermofisher.comblue-scientific.com
Core Level and Valence Band Analysis of this compound
The primary investigation via XPS involves the analysis of core-level and valence band spectra. For this compound (C₂₃H₄₀), the high-resolution C 1s spectrum is of particular interest. The molecule contains two distinct types of carbon atoms: sp²-hybridized carbons in the aromatic benzene ring and sp³-hybridized carbons in the long aliphatic heptadecyl chain. This difference in hybridization and chemical environment leads to a measurable chemical shift in the C 1s binding energy.
Typically, the C 1s peak for sp³-hybridized carbon (C-C, C-H bonds) in the alkyl chain is found at a binding energy of approximately 284.8 eV to 285.0 eV, often used as a reference for charge correction. researchgate.netthermofisher.com The sp²-hybridized carbons of the benzene ring are expected to appear at a slightly lower binding energy, around 284.5 eV. thermofisher.com Furthermore, aromatic carbons can exhibit a characteristic π-π* shake-up satellite peak at a higher binding energy (approximately 6-7 eV above the main peak), which is a definitive feature of extended delocalized electron systems. thermofisher.com
A deconvolution of the C 1s spectrum would allow for the quantification of the two types of carbon. Given the structure of this compound (6 aromatic carbons and 17 aliphatic carbons), the expected area ratio of the sp³ to sp² peaks would be approximately 17:6.
The valence band spectrum, although having lower resolution in XPS compared to Ultraviolet Photoelectron Spectroscopy (UPS), provides a "fingerprint" of the molecular orbital structure. vot.pl The spectrum results from photoelectrons emitted from the valence orbitals and can be used to distinguish between structurally similar compounds. vot.plaps.org
Interactive Table 1: Expected XPS Binding Energies for this compound
| Carbon Environment | Hybridization | Expected C 1s Binding Energy (eV) | Key Spectral Feature |
| Aliphatic Chain (-CH₂-, -CH₃) | sp³ | ~284.8 - 285.0 | Main aliphatic carbon peak |
| Aromatic Ring (-C₆H₅) | sp² | ~284.5 | Main aromatic carbon peak |
| Aromatic Ring (-C₆H₅) | sp² | ~291 | π-π* shake-up satellite |
Integration with Complementary Spectroscopic Techniques
To overcome the limitations of a single technique and gain deeper insight, XPS is often combined with other analytical methods. rsc.org This correlative approach is crucial for a comprehensive understanding of complex materials. researchgate.net
Ultraviolet Photoelectron Spectroscopy (UPS): While XPS uses X-rays to probe core-level electrons, UPS employs UV radiation to excite electrons from the valence shell. This makes UPS particularly sensitive to the molecular orbitals involved in chemical bonding. rsc.org A combined XPS/UPS analysis would provide a complete picture of both the core-level chemical states and the detailed valence band electronic structure of this compound.
Raman Spectroscopy: This technique probes the vibrational modes of a molecule. For this compound, Raman spectroscopy could definitively identify the characteristic aromatic ring breathing modes and the C-H stretching modes of both the aromatic and aliphatic components. Integrating XPS with Raman allows for the direct correlation of chemical composition and state (from XPS) with molecular structure and crystallinity (from Raman). thermofisher.com
Electron Energy Loss Spectroscopy (EELS): EELS can be used to study the electronic properties of materials and can provide complementary information to XPS, particularly regarding the unoccupied density of states. rsc.orgarxiv.org
The synergy between these techniques allows for a cross-validation of data and a more robust and detailed structural elucidation than would be possible with any single method.
Interactive Table 2: Multi-technique Approach for this compound Characterization
| Technique | Information Obtained | Contribution to Comprehensive Understanding |
| XPS | Elemental composition, sp² vs. sp³ carbon ratio, chemical state information. | Provides fundamental quantitative data on atomic composition and chemical environments. |
| UPS | High-resolution valence band structure, ionization potential. | Offers detailed insight into the molecular orbital energies and electronic structure. rsc.org |
| Raman Spectroscopy | Molecular vibrational modes (e.g., aromatic ring breathing, C-H stretches). | Confirms the molecular structure and the presence of both aromatic and aliphatic moieties. thermofisher.com |
| EELS | Electronic excitations, plasmonic features. | Complements XPS/UPS by providing information on the unoccupied electronic states. arxiv.org |
Computational Chemistry and Theoretical Modeling of Heptadecylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which the electronic structure and reactivity of heptadecylbenzene can be meticulously examined. These first-principles methods, which solve approximations of the Schrödinger equation, provide insights into molecular properties without the need for empirical parameters. ornl.gov
Density Functional Theory (DFT) Studies of Molecular Conformations and Energetics
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. arxiv.org It is particularly adept at exploring the conformational landscape and energetics of molecules like this compound. DFT calculations can determine the relative energies of different spatial arrangements of the long alkyl chain and the benzene (B151609) ring, identifying the most stable conformations. mdpi.commdpi.com
DFT methods, such as B3LYP, are employed to model the geometries and energies of various conformers. mdpi.comsciforum.net For instance, a conformational search can be initiated using a less computationally intensive method like molecular mechanics (MMFF), followed by geometry optimization of low-energy conformers at the DFT level. mdpi.com This hierarchical approach allows for an efficient yet accurate exploration of the potential energy surface. The energetics of these conformations are crucial for understanding the molecule's physical properties and how it interacts with its environment. mdpi.com
Table 1: Comparison of Computational Methods for Conformational Analysis
| Method | Description | Application to this compound |
| Molecular Mechanics (MMFF) | Uses classical force fields to estimate molecular energies. | Initial rapid conformational searching to identify plausible low-energy structures. mdpi.com |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates electronic structure based on electron density. arxiv.org | Accurate geometry optimization and relative energy calculations of conformers identified by MMFF. mdpi.com |
| Ab initio (MP2) | A post-Hartree-Fock method that includes electron correlation for higher accuracy. | Provides a benchmark for the energetics of key conformations. mdpi.com |
Molecular Orbital Theory and Frontier Orbital Analysis for Reaction Pathways
Molecular Orbital (MO) theory provides a framework for understanding chemical reactions by examining the interactions between the orbitals of reacting species. wikipedia.org A key concept within MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uktaylorandfrancis.com The energies and shapes of these frontier orbitals are critical in predicting the reactivity and potential reaction pathways of a molecule. wikipedia.orgtaylorandfrancis.com
For this compound, FMO analysis can elucidate its behavior in various chemical transformations. For example, in a 1,4-dehydrogenation reaction, theoretical calculations using DFT can map out the reaction pathway, consistent with a stepwise hydrogen abstraction mechanism. nii.ac.jp The interaction between the HOMO of one reactant and the LUMO of another governs the feasibility and stereochemical outcome of many reactions. wikipedia.org Computational methods can predict whether a reaction is thermally or photochemically allowed by analyzing the symmetry and energy of these frontier orbitals. imperial.ac.uk The energy gap between the HOMO and LUMO is also an indicator of a molecule's stability; a larger gap generally corresponds to lower reactivity. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, tracking the movements of atoms and molecules over time. nih.gov This technique is invaluable for studying the conformational flexibility of this compound and its behavior in complex environments. nih.govcresset-group.com
Simulations of this compound in Various Environments (e.g., Solvents, Interfaces)
MD simulations can model this compound in different solvents to understand solvation effects on its conformation and properties. By placing the molecule in a simulation box filled with explicit solvent molecules (like water or organic solvents), researchers can observe how the alkyl chain and benzene ring interact with the surrounding medium. mun.ca These simulations are crucial for interpreting experimental data, such as that from chromatography, where the interactions between the analyte, stationary phase, and mobile phase determine retention behavior. researchgate.net
Furthermore, MD simulations are instrumental in studying the behavior of molecules at interfaces, such as the air-water or oil-water interface. mdpi.commpg.denih.gov For an amphiphilic molecule like this compound, these simulations can reveal its orientation and conformation at an interface, which is fundamental to its properties as a surfactant. The simulations can quantify properties like the diffusion coefficient and interfacial energy, providing insights into how factors like temperature and pressure influence interfacial behavior. mdpi.com
Investigation of Micelle Formation and Surfactant Aggregation Mechanisms at a Molecular Level
This compound, as a linear alkylbenzene, is related to linear alkylbenzene sulfonates (LAS), which are widely used surfactants. inchem.org MD simulations are a powerful tool for investigating the self-assembly of such surfactants into micelles. nih.govnih.govrsc.org These simulations can start from a random arrangement of surfactant and solvent molecules and, over time, show the spontaneous formation of aggregates. rsc.org
By analyzing the simulation trajectories, researchers can gain detailed insights into the structure and dynamics of the resulting micelles. nih.govnih.gov Key parameters that can be calculated from these simulations include:
Radius of Gyration (Rg): Indicates the size and compactness of the micelle. nih.gov
Eccentricity: Describes the shape of the micelle (e.g., spherical or ellipsoidal). nih.govnih.gov
Solvent Accessible Surface Area (SASA): Quantifies the extent to which the hydrophobic core and hydrophilic parts are exposed to the solvent. mdpi.com
Radial Distribution Functions: Reveal the arrangement of different components (surfactant headgroups, tails, counterions, and solvent) within and around the micelle. mdpi.com
These computational studies help to elucidate the mechanisms of micelle formation and how factors like cosolvents or salts can influence the size, shape, and stability of the aggregates. nih.govosti.gov
Table 2: Key Parameters from MD Simulations of Micelles
| Parameter | Description | Relevance to this compound-related Surfactants |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the micellar aggregate. nih.gov | Helps determine the aggregation number and how it is affected by environmental conditions. nih.gov |
| Eccentricity | Quantifies the deviation of the micelle's shape from a perfect sphere. nih.govnih.gov | Reveals whether the micelles are spherical, rod-like, or other shapes under different conditions. nih.gov |
| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is in contact with the solvent. mdpi.com | Provides insight into the hydration of the micelle and the packing of the surfactant molecules. mdpi.com |
| Aggregation Number | The number of surfactant molecules in a single micelle. | A fundamental property of the micelle that can be estimated from simulations and compared with experimental data. nih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity or physical properties. creative-biolabs.comazolifesciences.comnih.gov Computational approaches are integral to modern SAR, allowing for the rapid characterization and prediction of these relationships. nih.govoncodesign-services.com
For a compound like this compound, computational SAR can be used to understand how its structural features—the long alkyl chain and the aromatic ring—contribute to its behavior in various applications. While direct biological activity might not be its primary feature, its physicochemical properties, which are amenable to SAR analysis, govern its function in areas like chromatography and as a surfactant precursor. researchgate.netinchem.org
Quantitative Structure-Activity Relationship (QSAR) models, a subset of SAR, use statistical methods to create mathematical models that correlate chemical structure with a specific activity or property. creative-biolabs.comresearchgate.net These models use molecular descriptors—numerical values that encode structural, physical, or chemical characteristics of a molecule. For this compound, descriptors could include its size, shape, lipophilicity (log P), and electronic properties calculated from quantum mechanics. creative-biolabs.com
By building a QSAR model with a series of related alkylbenzenes, one could predict properties like their retention time in chromatography or their critical micelle concentration (CMC) if they were functionalized as surfactants. researchgate.netinchem.org These computational models guide the design of new molecules with optimized properties, reducing the need for extensive experimental synthesis and testing. azolifesciences.comoncodesign-services.com
Predictive Modeling of Reaction Selectivity and Yields
Predictive modeling in chemistry leverages computational methods to forecast the outcomes of chemical reactions, such as selectivity (where the reaction occurs on the molecule) and yield (how much product is formed). nih.govnih.gov This is particularly relevant for this compound, which has multiple potential reaction sites: the aromatic ring and the long alkyl chain.
Modern computational chemistry employs a variety of techniques to achieve this. Quantum mechanics (QM) methods, especially Density Functional Theory (DFT), are used to calculate the electronic structure of molecules and map out the potential energy surfaces of reactions. researchgate.netsoton.ac.uk By calculating the activation energies for different reaction pathways, chemists can predict which reaction is more likely to occur. For instance, in an electrophilic aromatic substitution reaction on this compound, DFT calculations can determine the relative energies of transition states for substitution at the ortho, meta, and para positions of the benzene ring. This allows for the prediction of regioselectivity.
Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models represent another frontier in predictive chemistry. rsc.orgdigitellinc.com These approaches use data from known reactions to train algorithms that can then predict the outcomes for new, unseen reactions. nih.gov For a molecule like this compound, a dataset of reactions with similar alkylbenzenes could be used to build a model that predicts yields for various functionalization reactions, such as sulfonation, nitration, or halogenation on the aromatic ring. These models often incorporate molecular descriptors—numerical representations of a molecule's properties—to correlate its structure with its reactivity. scholarsresearchlibrary.comshd-pub.org.rs
Research Findings: While specific, published predictive modeling studies exclusively focused on this compound are not abundant, the principles are well-established from research on similar alkylbenzenes and other organic molecules. researchgate.net For example, studies on the alkylation of benzene demonstrate that computational models can accurately predict the distribution of isomers. Applying these methodologies to this compound would involve calculating properties like atomic charges, frontier molecular orbital energies, and steric hindrance to predict reaction outcomes.
A hypothetical DFT study on the bromination of this compound would likely show a preference for substitution at the para position of the benzene ring, due to the activating and sterically directing nature of the large alkyl group. The model would quantify the energy barriers for reaction at each position, providing a theoretical basis for the observed product distribution.
Table 1: Hypothetical DFT Calculation of Activation Energies for Electrophilic Bromination of this compound
| Reaction Site | Relative Activation Energy (kcal/mol) | Predicted Major Product |
| ortho-position | +2.5 | No |
| meta-position | +5.8 | No |
| para-position | 0.0 | Yes |
This interactive table illustrates how computational models quantify the energetic preferences for different reaction pathways, thereby predicting the regioselectivity.
Computational Screening for Novel this compound Derivatives
Computational screening, also known as virtual screening, is a powerful technique used in drug discovery and materials science to identify promising new compounds from large virtual libraries. nih.govcbcs.se This approach allows researchers to design and evaluate novel derivatives of a parent molecule, like this compound, in silico before committing to their synthesis in the lab. mdpi.com This process significantly saves time and resources. nih.gov
The process begins with the creation of a virtual library of this compound derivatives. This can be done by systematically modifying the parent structure, for example, by adding various functional groups (e.g., -OH, -COOH, -NH2) to different positions on the aromatic ring or the alkyl chain.
Once the virtual library is established, these derivatives are computationally evaluated for desired properties. If the goal is to develop new surfactants, properties like the hydrophilic-lipophilic balance (HLB) could be calculated. If the aim is to find derivatives with potential biological activity, molecular docking simulations could be used. biotech-asia.org Docking predicts how a molecule binds to a specific protein target, and the results are scored based on binding affinity. pensoft.net QSAR models can also be employed here to predict the activity of the designed derivatives based on their structural features. researchgate.net
Research Findings: The application of computational screening is widespread for discovering novel bioactive compounds. mdpi.com For instance, screening of synthetic derivatives has identified promising agents against various diseases by predicting their biological targets and activities before synthesis. nih.gov While this compound itself is not typically associated with pharmaceutical applications, its derivatives could be screened for other uses, such as improved lubricants, phase-change materials, or specialized surfactants.
A hypothetical screening study could explore derivatives of this compound for use as organic phase-change materials for thermal energy storage. Computational models would calculate properties like melting point, heat of fusion, and thermal stability for a library of derivatives. The derivatives with the most promising combination of properties would then be prioritized for experimental synthesis and validation.
Table 2: Example of a Virtual Screening Workflow for this compound Derivatives
| Derivative | Modification | Predicted Property (e.g., Melting Point) | Predicted Stability | Rank for Synthesis |
| HDB-001 | -OH at para-position | 45 °C | High | 3 |
| HDB-002 | -COOH at para-position | 120 °C | High | 1 |
| HDB-003 | -Br at meta-position | 38 °C | Medium | 5 |
| HDB-004 | -NH2 at para-position | 55 °C | Medium | 4 |
| HDB-005 | C10-branched chain | 25 °C | High | 2 |
This interactive table provides a simplified example of how a computational screening study might rank novel this compound (HDB) derivatives based on predicted properties relevant to a specific application.
Reactivity and Reaction Mechanisms of Heptadecylbenzene
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of heptadecylbenzene is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The reaction typically proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate, known as a benzenonium ion, which is stabilized by resonance. msu.edumasterorganicchemistry.com
The long heptadecyl chain is an alkyl group, which is classified as an activating, ortho-, para- directing substituent. wikipedia.orglibretexts.org This means it donates electron density to the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org The substitution is directed primarily to the ortho (position 2) and para (position 4) positions relative to the alkyl chain.
Sulfonation is one of the most commercially significant reactions for this compound and other linear alkylbenzenes. iranpetroleum.co This process is the cornerstone for producing linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products. ataman-chemicals.comchemithon.com The reaction involves treating this compound with a strong sulfonating agent, such as sulfur trioxide (SO₃), often in the form of fuming sulfuric acid (oleum) or stabilized liquid SO₃. ataman-chemicals.comchemithon.com
The reaction forms a carbon-sulfur bond, yielding heptadecylbenzenesulfonic acid. chemithon.com Due to the directing effect of the heptadecyl group, substitution occurs at the ortho and para positions. The distribution of these isomers is influenced by steric hindrance; the bulky heptadecyl chain makes the ortho positions less accessible to the incoming electrophile. Consequently, the para isomer is typically the major product. utwente.nl A small amount of the meta isomer may form, but it is generally a minor component of the product mixture. utwente.nl Further reaction can lead to di-sulfonated byproducts under harsh conditions. utwente.nl
Table 1: Typical Product Distribution in the Monosulfonation of Linear Alkylbenzenes Data based on general findings for long-chain alkylbenzenes.
| Isomer | Position of Sulfonation | Typical Mole Fraction (%) | Rationale |
| para-heptadecylbenzenesulfonic acid | Carbon 4 | > 70% | Electronically favored and sterically most accessible. |
| ortho-heptadecylbenzenesulfonic acid | Carbon 2 | 20-30% | Electronically favored but sterically hindered by the alkyl chain. |
| meta-heptadecylbenzenesulfonic acid | Carbon 3 | < 5% | Electronically and sterically disfavored. |
Halogenation: The aromatic ring of this compound can be halogenated with elements like chlorine (Cl₂) or bromine (Br₂). These reactions typically require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to generate a potent electrophile. wikipedia.org In line with the principles of electrophilic aromatic substitution on alkylbenzenes, halogenation of this compound is expected to yield a mixture of ortho- and para-halothis compound isomers, with the para product predominating due to reduced steric hindrance.
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the benzene ring. This is typically achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). wikipedia.org As with other EAS reactions, the heptadecyl group directs the incoming nitro group to the ortho and para positions. The formation of nitroaromatics from organic precursors is a known reaction pathway. researchgate.net
Table 2: Expected Major Products from Halogenation and Nitration of this compound
| Reaction | Reagents | Major Products |
| Bromination | Br₂ / FeBr₃ | p-Bromothis compound, o-Bromothis compound |
| Chlorination | Cl₂ / AlCl₃ | p-Chlorothis compound, o-Chlorothis compound |
| Nitration | HNO₃ / H₂SO₄ | p-Nitrothis compound, o-Nitrothis compound |
Reactions Involving the Alkyl Chain
The long heptadecyl chain, while generally unreactive like an alkane, has specific positions that are susceptible to chemical transformation.
The carbon atom of the alkyl chain directly attached to the benzene ring is known as the benzylic carbon. This position is particularly reactive. lumenlearning.com The C-H bonds at the benzylic position are weaker than other C-H bonds in the chain because the radical or ionic intermediates formed upon their cleavage are stabilized by resonance with the aromatic ring. lumenlearning.com
When this compound is treated with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) under heating, the entire seventeen-carbon alkyl side-chain is oxidized. lumenlearning.comucalgary.ca Regardless of the chain's length, the reaction cleaves the chain and oxidizes the benzylic carbon all the way to a carboxylic acid group (-COOH). lumenlearning.com The ultimate product of this vigorous oxidation is benzoic acid. ucalgary.ca This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. lumenlearning.comucalgary.ca Studies on the oxidation of other long-chain alkylbenzenes show that low-temperature reactivity can increase with the length of the alkyl chain. researchgate.net
The selective functionalization of the terminal methyl group (the ω-carbon) at the end of the long, unactivated alkyl chain is a significant synthetic challenge. This is due to the high bond dissociation energy of primary C-H bonds and the presence of more reactive sites in the molecule, such as the benzylic position and the aromatic ring.
While advanced catalytic methods for the C-H functionalization of terminal methyl groups are an active area of research for certain classes of molecules like terpenoids and pharmaceuticals, specific studies detailing this transformation on this compound are not widely reported. nih.govnih.gov Such transformations often require complex catalytic systems designed to overcome the inherent inertness of the terminal position. nih.gov In a biological context, the metabolic breakdown of related linear alkylbenzene sulfonates can involve ω-oxidation, where enzymes specifically target the terminal end of the alkyl chain, but this is a biochemical process, not a standard laboratory synthesis. who.int
Catalyzed Transformations of this compound
Catalysis is essential for many of the transformations involving this compound. As discussed, electrophilic aromatic substitutions like halogenation and Friedel-Crafts reactions (alkylation and acylation) are dependent on Lewis acid catalysts. wikipedia.org
Beyond these classical examples, modern catalysis offers potential pathways for more complex transformations. Transition metals like palladium, nickel, and copper are powerful catalysts for a variety of reactions, including cross-coupling and C-H activation, which are used to build complex molecular scaffolds. frontiersin.org For instance, palladium nanoparticle catalysts are effective for hydrogenation and isomerization reactions of alkenes, where steric properties of ligands and substrates play a crucial role in activity and selectivity. frontiersin.org
Titanium-based catalysts, noted for their low toxicity and versatility, are used for transformations such as hydroamination and hydroaminoalkylation, offering reaction pathways complementary to those of late transition metals. rsc.org Furthermore, specialized catalytic systems, such as palladium catalysts delivered in aqueous nanomicelles, have been developed to perform cross-coupling reactions in environmentally benign solvents. ucsb.edu While not always demonstrated specifically on this compound, these catalytic methods represent the modern toolbox available for the transformation of long-chain alkylaromatic compounds.
Mechanistic Insights into this compound Chemical Transformations
The synthesis of this compound often involves Friedel-Crafts alkylation, a classic method for attaching alkyl groups to an aromatic ring. mt.comwikipedia.org This reaction proceeds through an electrophilic aromatic substitution mechanism, where an electrophile attacks the electron-rich benzene ring. mt.comlibretexts.org In the case of alkylation, the electrophile is typically a carbocation generated from an alkyl halide or an alkene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com
A key mechanistic feature of Friedel-Crafts alkylation is the potential for carbocation rearrangements. libretexts.orgmasterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.comkhanacademy.org Primary and secondary carbocations can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. libretexts.orgmasterorganicchemistry.comchemistrysteps.com For example, if one were to attempt the synthesis of n-heptadecylbenzene using 1-chloroheptadecane (B8651837) and AlCl₃, the initially formed primary carbocation could rearrange to a more stable secondary carbocation at any position along the heptadecyl chain. This would lead to a mixture of branched-chain isomers of this compound instead of the desired linear product. masterorganicchemistry.com This propensity for rearrangement makes the direct synthesis of linear long-chain alkylbenzenes via Friedel-Crafts alkylation challenging. libretexts.orgmasterorganicchemistry.com
To circumvent this issue, Friedel-Crafts acylation is often employed, which involves reacting the benzene with an acyl halide. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement. mt.commasterorganicchemistry.com The ketone product can then be reduced to the desired linear alkylbenzene.
The choice of catalyst plays a crucial role in directing the selectivity of reactions involving this compound and its precursors, particularly in achieving a desired isomer (linear vs. branched).
In the context of alkylation , as mentioned above, traditional Lewis acid catalysts like AlCl₃ often lead to a mixture of branched products due to carbocation rearrangements. masterorganicchemistry.com The development of shape-selective catalysts, such as certain zeolites, has been a significant advancement in the industrial production of linear alkylbenzenes (LABs). These catalysts have pores of specific dimensions that allow the linear reactant to access the active sites while sterically hindering the formation or diffusion of the bulkier branched products.
In metal-catalyzed cross-coupling reactions , the ligands attached to the metal center are instrumental in controlling regioselectivity. For example, in the Mizoroki-Heck reaction, the choice of phosphine (B1218219) ligands can influence whether the aryl group adds to the terminal (linear product) or internal (branched product) carbon of an alkene. chemrxiv.org Research has shown that by simply changing the substituent on a phosphine ligand from a phenyl to a tert-butyl group, the regioselectivity of the arylation of styrenes can be reversed. chemrxiv.org
In hydroformylation , a process that adds a formyl group and a hydrogen atom across an alkene's double bond, the catalyst significantly impacts the linear-to-branched product ratio. ethz.ch While cobalt catalysts were traditionally used, they often produced a higher proportion of branched aldehydes. ethz.ch The development of rhodium-based catalysts with bulky phosphine ligands has enabled much higher selectivity for the desired linear aldehyde products. ethz.ch Although not directly a reaction of this compound itself, the principles of controlling selectivity through catalyst design in related processes are highly relevant to the synthesis of specific isomers of its precursors.
| Reaction Type | Catalyst Aspect | Influence on Selectivity |
| Friedel-Crafts Alkylation | Lewis Acids (e.g., AlCl₃) | Promotes carbocation rearrangements, leading to branched isomers. |
| Friedel-Crafts Alkylation | Shape-Selective Zeolites | Favors the formation of linear isomers by sterically hindering branched product formation. |
| Mizoroki-Heck Reaction | Phosphine Ligands | Can control the regioselectivity of addition to an alkene, yielding either linear or branched products. chemrxiv.org |
| Hydroformylation | Metal (e.g., Rh vs. Co) and Ligands | Determines the ratio of linear to branched aldehyde products. ethz.ch |
Table 2: Role of Catalysts in Directing Selectivity
Environmental Fate and Degradation Pathways of Heptadecylbenzene
Biodegradation Studies of Heptadecylbenzene and its Sulfonated Derivatives
Biodegradation is the principal mechanism for the removal of LAS from the environment. hibiscuspublisher.com This process is heavily influenced by environmental conditions, the molecular structure of the compound, and the microbial communities present.
The presence or absence of oxygen is a determining factor in the biodegradation of LAS. Studies consistently show that LAS are readily biodegradable under aerobic conditions but are largely resistant to degradation under anaerobic conditions. nih.govoup.comresearchgate.net
Under aerobic conditions, such as those found in the upper layers of soil and in aerated wastewater treatment processes, microorganisms rapidly metabolize LAS. researchgate.netnih.gov The complete degradation of LAS in aerobic marine environments has been demonstrated, with removal rates exceeding 99%. nih.gov
In contrast, anaerobic environments, like sewage sludge digesters and deeper layers of sediment, lack the molecular oxygen required for the initial enzymatic attack on the alkyl chain. oup.com Consequently, LAS is considered recalcitrant under strictly anaerobic conditions. nih.govresearchgate.net The concentration of LAS, based on dry matter, typically increases during the anaerobic digestion of sewage sludge because other organic matter is transformed while LAS persists. nih.govoup.com However, some laboratory studies have shown limited biotransformation under specific anaerobic settings. For instance, linear dodecylbenzene (B1670861) sulfonate (a shorter-chain homolog) was found to be biodegradable under methanogenic conditions in a lab-scale reactor, achieving 20% biotransformation. nih.govoup.com Another study observed 37% biodegradation under thermophilic anaerobic conditions with LAS as the sole carbon source. oup.com Nevertheless, in most natural anaerobic settings, biodegradation is negligible. nih.govresearchgate.net
| Condition | Biodegradability of LAS | Key Findings | References |
|---|---|---|---|
| Aerobic | High / Readily Biodegradable | Primary mechanism for removal in wastewater treatment and surface waters. Degradation can exceed 99%. | researchgate.netnih.gov |
| Anaerobic | Low / Generally Recalcitrant | Considered resistant to biodegradation. Concentration often increases in anaerobic sludge digesters due to persistence. | nih.govoup.comnih.gov |
| Specific Anaerobic (Lab-scale) | Limited / Partial Biotransformation | Some transformation (20-37%) observed under specific methanogenic or thermophilic conditions. | nih.govoup.com |
The molecular structure of an alkylbenzene sulfonate molecule significantly affects its susceptibility to microbial degradation. Key structural factors include the length of the alkyl chain and the presence of branching.
Alkyl Chain Branching: The transition from branched-chain alkylbenzene sulfonates (BAS) to linear alkylbenzene sulfonates (LAS) in the 1960s was driven by environmental concerns over the poor biodegradability of BAS. nih.gov The highly branched structure of BAS is resistant to the enzymatic attacks that initiate biodegradation. Microorganisms often lack the enzyme systems capable of degrading these complex branched chains, leading to their persistence in the environment. nih.gov In contrast, the linear alkyl chain of LAS is readily accessible to microbial enzymes, allowing for rapid degradation. nih.gov
Alkyl Chain Length: For linear alkylbenzene sulfonates, the length of the alkyl chain also influences the rate of degradation. One study on anaerobic biodegradability found that shorter chain homologues (decyl- and dodecylbenzene sulfonates) tended to reduce biogas production, while the more hydrophobic, longer-chain tetradecylbenzene (B74307) sulfonate appeared to enhance it by potentially increasing the bioavailability of other sorbed organic compounds. nih.gov
Furthermore, the position of the phenyl group on the linear alkyl chain is a critical factor, a concept known as the "distance principle." Isomers where the benzene (B151609) ring is attached to carbons near the end of the alkyl chain are degraded more readily than isomers where the ring is attached to the central carbons of the chain. unc.edu
| Molecular Structure | Biodegradation Rate | Reason | References |
|---|---|---|---|
| Linear Alkyl Chain (LAS) | High | The unbranched chain is accessible to microbial enzymes. | nih.gov |
| Branched Alkyl Chain (BAS) | Very Low / Recalcitrant | Branching sterically hinders enzymatic attack, making the molecule resistant to degradation. | nih.gov |
The aerobic biodegradation of LAS follows a well-established pathway initiated by bacteria.
Omega (ω)-oxidation: The process begins at the terminal methyl group of the alkyl chain, farthest from the benzene ring. A monooxygenase enzyme introduces a hydroxyl group, which is subsequently oxidized to a carboxylic acid. who.intresearchgate.net
Beta (β)-oxidation: Following the initial oxidation, the alkyl chain is progressively shortened by the sequential removal of two-carbon units (as acetyl-CoA). who.intresearchgate.net This process is repeated, leading to the formation of a series of short-chain intermediates.
Formation of Sulfophenyl Carboxylic Acids (SPCs): The process of β-oxidation generates sulfophenyl carboxylic acids (SPCs) as key metabolic intermediates. nih.govwho.intresearchgate.net These compounds, which consist of the sulfophenyl group attached to a shortened carboxylic acid chain, are more water-soluble than the parent LAS molecule.
Aromatic Ring Cleavage and Desulfonation: Once the alkyl chain is sufficiently shortened, microbial dioxygenases attack the aromatic ring, leading to its cleavage. researchgate.netfrontiersin.org This is followed by the eventual cleavage of the sulfonate group, a process known as desulfonation, which releases sulfate. The final breakdown products are carbon dioxide, water, and inorganic sulfate. researchgate.net
Photodegradation Mechanisms of this compound in Aquatic and Atmospheric Environments
Photodegradation, or the breakdown of compounds by light, provides another pathway for the environmental transformation of LAS, particularly in sunlit surface waters.
Direct photolysis , where a molecule absorbs light and undergoes a chemical transformation, plays a negligible role in the environmental degradation of LAS. nih.govresearchgate.net The LAS molecule does not significantly absorb light in the environmentally relevant UV spectrum.
Therefore, indirect photolysis is the dominant photodegradation mechanism. This process involves other chemical species in the environment, known as photosensitizers, that absorb light and produce highly reactive chemical species which then attack and degrade the LAS molecule. researchgate.net Studies have shown that the photocatalytic degradation of LAS can be achieved using titanium dioxide (TiO2), a process mediated by highly reactive hydroxyl and oxygen radicals. researchgate.netthaiscience.info In natural aquatic systems, this role is played by naturally occurring substances.
Photosensitizers are compounds that absorb light energy and transfer it to other molecules, initiating a chemical reaction without being consumed themselves. wikipedia.org In natural aquatic environments, dissolved organic matter, algae, and natural biofilms can act as photosensitizers. nih.govresearchgate.net
The process generally occurs via two mechanisms:
Type I Reaction: The excited photosensitizer reacts directly with the substrate (LAS) by transferring an electron or hydrogen atom, forming radicals that can further react with oxygen. nih.gov
Type II Reaction: The excited photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov
Research has highlighted the crucial role of photosynthesis in the degradation of LAS in the presence of natural biofilms. nih.gov The maximum removal of LAS (around 75% in one 36-hour experiment) was observed when both light and photosynthetically active biofilms were present. nih.govresearchgate.net This suggests that reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, produced during the photosynthetic activity of algae and cyanobacteria within the biofilms, are primarily responsible for the breakdown of the LAS molecule. nih.govresearchgate.net
Chemical Degradation Processes in Environmental Matrices
The environmental persistence and transformation of this compound, a member of the linear alkylbenzene (LAB) class of compounds, are dictated by various chemical and biological processes. As direct data on this compound is limited, its behavior is largely inferred from studies on closely related linear alkylbenzenes and their sulfonated derivatives (LAS), which are compounds of significant environmental interest.
The primary route for the environmental degradation of this compound is through aerobic biodegradation, which involves oxidative processes. In both water and soil, microbial communities are capable of metabolizing the long alkyl chain of linear alkylbenzenes. nih.gov This process is significantly more impactful than abiotic degradation pathways.
The established degradation pathway for similar long-chain alkylbenzenes initiates with the oxidation of the alkyl chain. This typically occurs via two main mechanisms:
Omega (ω)-oxidation: Oxidation begins at the terminal methyl group of the heptadecyl chain.
Beta (β)-oxidation: Following the initial oxidation, the alkyl chain is progressively shortened by the removal of two-carbon units. researchgate.net
This series of oxidative steps ultimately leads to the formation of shorter-chain carboxylic acids, specifically sulfophenylcarboxylic acids (SPCs) in the case of LAS. researchgate.net The final stages of degradation involve the cleavage of the aromatic benzene ring and, for sulfonated derivatives, desulfonation, leading to the complete mineralization of the compound into carbon dioxide, water, and other inorganic constituents. oup.comnih.gov
This compound, in its parent form, is a hydrocarbon consisting solely of carbon and hydrogen atoms linked by stable carbon-carbon and carbon-hydrogen bonds. These bonds are non-polar and not susceptible to hydrolysis—a chemical reaction involving the cleavage of bonds by water. Therefore, this compound itself is considered hydrolytically stable in environmental matrices.
However, the term "derivatives" encompasses a range of related compounds where functional groups have been added to the parent molecule. The most environmentally relevant derivatives of linear alkylbenzenes are linear alkylbenzene sulfonates (LAS). In these molecules, a sulfonate group (-SO₃H) is attached to the benzene ring. The carbon-sulfur (C-S) bond in aryl sulfonic acids is generally stable under typical environmental pH and temperature conditions. While cleavage of this bond (desulfonation) is a necessary step for complete mineralization, it is typically a biologically mediated process that occurs after significant oxidative degradation of the alkyl chain, rather than a simple hydrolytic reaction. researchgate.netnih.govresearchgate.net Other potential derivatives, such as those containing ester linkages, would be more susceptible to hydrolysis, but LAS are the most significant class in the context of environmental fate. nih.gov
Environmental Monitoring and Analytical Techniques for this compound
Monitoring for this compound and other linear alkylbenzenes in the environment is crucial for assessing contamination levels and understanding their distribution. Due to their hydrophobic nature, these compounds tend to partition from water into sediment, soil, and sludge. Analysis requires sophisticated techniques capable of detecting trace concentrations in complex environmental samples.
Chromatography is the cornerstone of analytical methods for separating this compound from the complex mixtures found in environmental samples. pharmacyjournal.org The choice between gas and liquid chromatography depends on the volatility and polarity of the target analyte.
Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for analysis by GC. pharmacyjournal.org Samples are vaporized and carried by an inert gas through a column containing a stationary phase, which separates compounds based on their boiling points and interactions with the phase. GC provides high resolution for separating different isomers of linear alkylbenzenes. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for analyzing less volatile or thermally unstable derivatives, such as linear alkylbenzene sulfonates (LAS) and their degradation products (SPCs). tubitak.gov.tr This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. A key advantage of HPLC for LAS analysis is that it does not require the derivatization steps that would be necessary for GC analysis. tubitak.gov.tr
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Analytes | This compound, other volatile Linear Alkylbenzenes (LABs) | Linear Alkylbenzene Sulfonates (LAS), Sulfophenyl Carboxylates (SPCs) |
| Principle of Separation | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. |
| Typical Stationary Phase | Fused silica (B1680970) capillary columns with non-polar or semi-polar phases (e.g., polysiloxanes). | Reversed-phase columns (e.g., C18, C8) where the stationary phase is non-polar. |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen, Hydrogen). | A mixture of solvents, often acetonitrile (B52724) and water, with additives like ion-pair agents. tubitak.gov.tr |
| Sample Requirement | Analyte must be volatile and thermally stable. Derivatization may be needed for polar compounds. | Analyte must be soluble in the mobile phase. Suitable for non-volatile compounds. |
Mass Spectrometry (MS) is a powerful detection technique almost always coupled with a chromatographic system (GC-MS or LC-MS) for environmental analysis. scholaris.cascilit.com It provides not only quantitative data but also qualitative structural information, which is essential for the unambiguous identification of contaminants. core.ac.uk
When analyzing this compound by GC-MS, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a predictable pattern. core.ac.uk The resulting mass spectrum serves as a chemical "fingerprint." For linear alkylbenzenes, characteristic fragment ions include those at a mass-to-charge ratio (m/z) of 91, 92, and 105, which are indicative of the alkyl-substituted benzene ring structure. usgs.gov For sulfonated derivatives analyzed by LC-MS, fragmentation of the deprotonated molecule often yields a characteristic ion at m/z 183, corresponding to an ethylene-substituted benzenesulfonate. acs.orgresearchgate.net
| Analyte Class | Ionization Technique | Typical Parent Ion | Key Fragment Ions (m/z) | Notes |
|---|---|---|---|---|
| Linear Alkylbenzenes (e.g., this compound) | Electron Impact (EI) | Molecular Ion (M⁺) | 91, 92, 105 usgs.gov | The m/z 91 ion (tropylium ion) is a classic fragment for alkylbenzenes. |
| Linear Alkylbenzene Sulfonates (LAS) | Electrospray Ionization (ESI), negative mode | [M-H]⁻ | 183, 119 acs.orgresearchgate.net | Fragmentation is induced in the mass spectrometer (MS/MS) to confirm identity. |
Detecting the very low concentrations of this compound that may be present in environmental samples requires advanced analytical approaches designed for trace analysis. nih.govresearchgate.net The goal of these techniques is to improve sensitivity and selectivity, often through sample pre-concentration and the use of highly sophisticated detectors.
One key advancement is the automation of sample preparation, such as through on-line Solid-Phase Extraction (SPE) coupled directly to an LC-MS or GC-MS system. This approach minimizes sample handling, reduces the risk of contamination, and allows for the pre-concentration of analytes from large volumes of water, thereby lowering detection limits significantly. scilit.com
For detection, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are increasingly employed.
Tandem Mass Spectrometry (MS/MS): This technique, used in methods like Triple Quadrupole MS, involves selecting a specific parent ion, fragmenting it, and then detecting a specific product ion. This two-stage filtering process dramatically reduces background noise and increases both sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers can measure the mass of an ion with extremely high accuracy. nih.gov This allows for the determination of a compound's elemental formula, which is invaluable for identifying unknown transformation products and distinguishing between compounds with the same nominal mass. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with TOF-MS is another powerful tool for analyzing complex environmental samples. acs.org
| Technique | Principle | Advantage for Trace Analysis |
|---|---|---|
| On-line Solid-Phase Extraction (SPE) | Automated extraction and concentration of analytes from a sample matrix onto a solid sorbent. | Reduces manual labor, minimizes contamination, and enables processing of large sample volumes for lower detection limits. scilit.com |
| Tandem Mass Spectrometry (MS/MS) | Selective detection of a specific fragmentation pathway (parent ion → product ion). | Highly selective and sensitive; significantly reduces chemical noise from the sample matrix. |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy (typically < 5 ppm error). | Allows for confident identification of compounds by determining their elemental formula; useful for non-target screening. nih.gov |
| GCxGC-TOF-MS | Comprehensive two-dimensional GC separation coupled to a fast-scanning high-resolution mass spectrometer. | Provides greatly enhanced separation power for extremely complex samples like sediment or sludge extracts. acs.org |
Specialized Research Applications of Heptadecylbenzene in Advanced Materials and Biochemistry
Heptadecylbenzene in Surfactant Science Beyond Detergency
While surfactants are commonly associated with cleaning products, the applications of specialized surfactants like derivatives of this compound extend into more complex industrial and research areas. researchgate.netebsco.comcrosa.com.twyeserchem.comyoutube.com
Interfacial Tension Reduction Mechanisms for Enhanced Oil Recovery (EOR)
Enhanced Oil Recovery (EOR) techniques are critical for maximizing the extraction of crude oil from reservoirs after primary and secondary recovery methods have been exhausted. d-nb.infobiolinscientific.com Chemical EOR, in particular, often involves the injection of surfactants to mobilize trapped oil. d-nb.info The fundamental mechanism behind this is the reduction of interfacial tension (IFT) between the oil and the water used in the flooding process. d-nb.infomdpi.com
Surfactants, due to their amphiphilic nature, position themselves at the oil-water interface, reducing the tension that holds oil droplets in place within the porous rock formations of the reservoir. d-nb.info This reduction in IFT lowers the capillary forces, allowing the trapped oil to be displaced and recovered. d-nb.info A sulfonated derivative of this compound, specifically 4-(1-heptadecyl) benzene (B151609) sodium sulfonate, has demonstrated the ability to significantly lower IFT. researchgate.netpku.edu.cnpku.edu.cn In laboratory studies, this compound, when combined with sodium carbonate, achieved an outstanding interfacial tension of approximately 10⁻² mN·m⁻¹. pku.edu.cnpku.edu.cn This ultra-low IFT is a key factor in improving the efficiency of oil displacement. mdpi.com
The effectiveness of a surfactant in EOR is also related to its ability to alter the wettability of the reservoir rock, making it more water-wet and further aiding in the release of oil. d-nb.infobiolinscientific.com
Application in Bio-Based Surfactant Development
The growing demand for sustainable and environmentally friendly products has spurred research into bio-based surfactants. researchgate.netpku.edu.cnresearchgate.netbiorizon.eu These surfactants are derived from renewable resources, offering an alternative to traditional petroleum-based counterparts. researchgate.netpku.edu.cnpku.edu.cn this compound has been a focal point in the synthesis of novel bio-based surfactants.
A notable example is the synthesis of 4-(1-heptadecyl) benzene sodium sulfonate from oleic acid, a renewable fatty acid. researchgate.netpku.edu.cnpku.edu.cn This process involves a four-step route: alkylation, decarboxylation, sulfonation, and neutralization. researchgate.netpku.edu.cn The resulting bio-based branched alkylbenzene sulfonate exhibits excellent surface and interfacial properties, making it a promising candidate for various applications, including EOR. researchgate.netpku.edu.cnpku.edu.cn The development of such bio-based surfactants contributes to the structural diversity of sustainable chemical compounds. researchgate.netpku.edu.cn
| Property | Value | Source |
| Surface Tension at CMC | 32.54 mN·m⁻¹ | researchgate.netpku.edu.cnpku.edu.cn |
| Critical Micelle Concentration (CMC) | 317.5 mg·L⁻¹ | researchgate.netpku.edu.cnpku.edu.cn |
| Interfacial Tension (with Na₂CO₃) | ~10⁻² mN·m⁻¹ | pku.edu.cnpku.edu.cn |
| Air/Water/Solid Contact Angle | 63.08° | researchgate.netpku.edu.cn |
Micellar Systems and Their Physicochemical Properties
Surfactants in an aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into structures called micelles. ebsco.comyeserchem.com In these aggregates, the hydrophobic tails (like the heptadecyl group) form a core, shielded from the water, while the hydrophilic heads face outward. yeserchem.comtaylorfrancis.com The formation and properties of these micellar systems are crucial to the functionality of surfactants. hnu.edu.cn
For the bio-based 4-(1-heptadecyl) benzene sodium sulfonate, the CMC was determined to be 317.5 mg·L⁻¹. pku.edu.cnpku.edu.cn At this concentration, it exhibited a surface tension of 32.54 mN·m⁻¹. pku.edu.cnpku.edu.cn The physicochemical properties of micellar systems, such as their size, shape, and charge, are influenced by factors like surfactant concentration, temperature, and the nature of the solvent. hnu.edu.cnresearchgate.net These properties, in turn, dictate their effectiveness in applications like solubilizing hydrophobic substances or acting as nanoreactors. nih.govpensoft.net The study of these systems is fundamental to optimizing surfactant performance in various technological fields. hnu.edu.cn
Role of this compound in Biological Systems and Biochemical Research
The interaction of lipid-soluble compounds with biological membranes and cellular processes is a significant area of biochemical and physiological research. mdpi.comagnesscott.edunih.govasbmb.orgstudy-in-hungary.com this compound, due to its lipid-like nature, has been utilized as a tool to investigate specific cellular mechanisms in plants.
This compound as a Tool in Plant Physiology Research
Plant physiology research often employs various chemical probes to understand complex processes like growth, development, and response to stimuli. nih.govplant-ditech.comusp.brresearchgate.net this compound has been used in studies focusing on the effects of lipids on plant functions. oup.com
Research on pea stem sections has shown that certain lipids can stimulate growth and ethylene (B1197577) production. oup.com this compound, a lipid with a length greater than 20 Ångstroms, was found to greatly stimulate ethylene production. oup.com This effect was observed to be dependent on the presence of auxin. oup.com
Interestingly, while both growth and ethylene formation were stimulated, studies concluded that ethylene formation is not causally related to the growth induced by these lipids in the studied tissues. oup.com For instance, the decline in oleanimin-induced ethylene formation did not correlate with changes in growth rate. oup.com Furthermore, applied ethylene did not stimulate short-term growth in the pea stem sections. oup.com
These experiments, utilizing this compound as a lipid stimulant, have helped to dissect the relationship between lipid signaling, cell elongation, and the production of the plant hormone ethylene. oup.com The findings indicate that while both processes can be triggered by similar lipid molecules, they are not necessarily part of the same direct causal pathway. oup.com
| Compound | Effect on Ethylene Production in Pea Stem Sections | Source |
| This compound | Greatly stimulates | oup.com |
| Chlorohexadecane | Stimulates | oup.com |
| Iodohexadecane | Stimulates | oup.com |
| Triolein | Stimulates | oup.com |
| Vitamin E | Stimulates | oup.com |
| Vitamin K1 | Stimulates | oup.com |
| Chlorodecane | No stimulation | oup.com |
| Iododecane | No stimulation | oup.com |
Investigations of Membrane-Regulating Hormone Action
This compound has been utilized as a tool to investigate the mechanisms of membrane-regulating hormone action, particularly in the context of plant physiology. Research has shown that certain lipids with a length greater than 20 Ångstroms, including this compound, can significantly stimulate ethylene production in plant tissues. oup.com This stimulation is believed to occur at a single site of action located within a regulatory membrane. oup.com
Studies have indicated that while ethylene production is stimulated by these long-chain lipids, it is not the direct cause of growth in these tissues. oup.com For instance, preincubation with this compound does not alter the lag time before ethylene is produced, whereas growth increases are observed much earlier. oup.com Furthermore, supraoptimal concentrations of auxin, a key plant hormone, greatly enhance oleanimin-induced ethylene formation, an effect that is further amplified by the addition of this compound. oup.com These findings suggest a complex interplay between lipids, hormones, and cellular membranes in regulating plant growth and development.
Interactions with Biomolecules and Cellular Membranes
The interaction of molecules with cellular membranes is a fundamental process in biology, governing everything from nutrient uptake to signal transduction. biorxiv.org The cell membrane, a complex assembly of lipids, proteins, and carbohydrates, acts as a selective barrier and a platform for numerous molecular interactions. biorxiv.orgox.ac.uk The ability of substances to penetrate or interact with this barrier is crucial for their biological activity. mdpi.com
This compound, with its amphipathic-like structure consisting of a long hydrophobic heptadecyl chain and a benzene ring, is expected to exhibit significant interactions with the lipid bilayer of cellular membranes. While direct studies detailing the specific interactions of this compound with biomolecules and cellular membranes are not extensively documented in the provided results, its structural similarity to other long-chain alkylbenzenes suggests it would intercalate into the hydrophobic core of the membrane. This interaction can alter membrane fluidity and potentially influence the function of membrane-embedded proteins, such as receptors and channels. nih.gov The study of such interactions is critical for understanding how external compounds can modulate cellular functions. ens.fr
This compound in Polymer Science and Materials Chemistry
The unique properties of this compound also lend themselves to applications in polymer science and materials chemistry, where the introduction of long alkyl chains can modify the physical and chemical characteristics of materials.
Polymeric Networks and Cross-Linked Structures Incorporating this compound Units
The incorporation of this compound units into polymeric networks can significantly influence the properties of the resulting materials. Cross-linked polymers are characterized by their three-dimensional networks, which impart enhanced mechanical strength, thermal stability, and chemical resistance. specialchem.comresearchgate.netnih.gov The long heptadecyl chain of this compound can act as a plasticizer or a bulky side group within a polymer matrix.
Applications in Blended Lacquers and Coating Technologies
In the field of coatings, particularly traditional Asian lacquers, the chemical composition of the raw materials is crucial for the quality and durability of the final product. mdpi.com These lacquers are complex mixtures of phenolic lipids, enzymes, and polysaccharides. researchgate.net For instance, urushiol, the main component of Toxicodendron vernicifluum lacquer, has a C15 alkyl chain, while laccol, from Toxicodendron succedaneum, has a C17 alkyl chain. mdpi.com
While this compound itself is not a primary component of these natural lacquers, its structural similarity to the side chains of laccol suggests its potential use as an additive or modifier in blended lacquer formulations. The introduction of long-chain alkylbenzenes could potentially alter the rheological properties of the lacquer before curing and influence the physical properties of the final film, such as its hardness, flexibility, and water resistance. hesse-lignal.com The characterization of blended lacquers using techniques like ToF-SIMS and HPLC is essential for quality control and understanding the polymerization mechanisms. mdpi.comresearchgate.net
This compound in Advanced Analytical Methodologies
The purity and accurate characterization of chemical compounds are fundamental to reliable scientific research. In this context, this compound serves an important role in analytical chemistry.
Development of Reference Standards for Chemical Analysis
This compound is used as a reference standard in various analytical techniques. nih.gov Analytical reference standards are highly purified compounds used to calibrate analytical instruments, validate analytical methods, and ensure the accuracy and comparability of results. oealabs.comlgcstandards.com The availability of a well-characterized standard for this compound, with known purity and spectral properties, is essential for its accurate identification and quantification in complex mixtures. nist.govnist.gov
Certified reference materials provide a benchmark against which other samples can be compared, ensuring the reliability of analytical data in research and industrial applications. dksh.kr this compound, in its purified form, allows for the development and validation of methods for the analysis of long-chain alkylbenzenes and related compounds in various matrices.
Use as a Model Compound in Method Development (e.g., for complex mixtures)
This compound's distinct chemical and physical properties make it a valuable tool in the development and validation of analytical methods, particularly for the analysis of complex organic mixtures. Its role as a model compound, often employed as an internal standard, is crucial for ensuring the accuracy, precision, and reliability of analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
The fundamental principle of using a model compound or an internal standard in method development is to have a consistent reference point across multiple samples and analyses. scioninstruments.commtoz-biolabs.com An internal standard is a known amount of a compound added to a sample to correct for variations during the analytical process, such as sample injection volume, detector response, and potential sample loss during preparation. monadlabtech.com For a compound to be an effective internal standard, it should be chemically similar to the analytes of interest, not naturally present in the samples being analyzed, and chromatographically resolved from other components in the mixture. scioninstruments.commtoz-biolabs.com this compound fulfills these criteria for a wide range of applications, especially in environmental and geochemical analysis. uu.nlunivie.ac.at
In the context of complex mixtures, such as petroleum products, environmental extracts, or industrial effluents, thousands of organic compounds can be present, making accurate quantification challenging. nist.govthermofisher.com The development of analytical methods for these samples involves a systematic process of optimizing parameters like column chemistry, temperature programs, and mass spectrometer settings to achieve the desired separation and sensitivity. sccwrp.org this compound, as a well-characterized n-alkylbenzene, provides a stable retention time and response factor, which can be used to normalize the data and ensure inter-sample comparability.
Detailed research findings indicate that linear alkylbenzenes (LABs), the class of compounds to which this compound belongs, are utilized as molecular markers for anthropogenic waste in environmental samples. sccwrp.orgsccwrp.org The analytical methods developed for these studies require robust quality control, where compounds like this compound can serve as a benchmark for method performance. For instance, in GC-MS analysis, the consistent fragmentation pattern of this compound allows for its reliable identification and quantification, even in a complex matrix. sccwrp.org
The utility of this compound as a model compound is highlighted by its physical and chemical properties, which are ideal for a GC internal standard.
| Property | Value/Characteristic | Rationale for Use as a Model Compound/Internal Standard |
| Molecular Formula | C23H40 | High molecular weight ensures it elutes at a predictable, later retention time in many GC methods, avoiding interference with more volatile compounds. nih.gov |
| Boiling Point | 407.6 °C (Predicted) | High boiling point makes it suitable for methods analyzing semi-volatile organic compounds (SVOCs). thermofisher.com |
| Chemical Structure | Long n-alkyl chain (C17) attached to a benzene ring | Structurally similar to many environmental contaminants and petroleum hydrocarbons, ensuring comparable behavior during extraction and chromatographic separation. mtoz-biolabs.com |
| Chemical Inertness | Stable under typical GC-MS conditions | Does not readily degrade or react with other components in the sample matrix during analysis, providing a stable reference point. monadlabtech.com |
| Commercial Availability | Available as a high-purity analytical standard | Purity is essential for an internal standard to ensure accurate and reproducible addition to samples. sigmaaldrich.com |
| Mass Spectrum | Produces characteristic ions (e.g., m/z 91, 105) | Allows for easy and specific identification and quantification using mass spectrometry, even when co-eluting with other compounds. sccwrp.org |
To illustrate its application, consider the development of a GC-MS method for quantifying polycyclic aromatic hydrocarbons (PAHs) in a sediment sample. This compound could be chosen as the internal standard.
| Step in Method Development | Application of this compound |
| 1. Sample Preparation | A precise amount of a this compound standard solution is added to the sediment sample before extraction. |
| 2. GC-MS Analysis | The extracted sample is injected into the GC-MS. The GC temperature program is developed to ensure that this compound is well-separated from the target PAHs and other matrix components. |
| 3. Quantification | Calibration curves are prepared for each PAH relative to the constant concentration of this compound. The response factor (ratio of peak area to concentration) is calculated for each PAH relative to the internal standard. |
| 4. Method Validation | The precision and accuracy of the method are assessed by analyzing multiple replicate samples spiked with known concentrations of PAHs and this compound. |
Conclusion and Outlook on Heptadecylbenzene Research
Summary of Key Academic Findings and Contributions
Research into heptadecylbenzene and its derivatives has yielded significant findings, primarily concentrated in the areas of physical chemistry and surfactant science. A key contribution has been the investigation of its fundamental physical properties under varying conditions. For instance, detailed studies have been conducted on liquid this compound to measure its speed of sound, density, and compressibility at pressures up to 150 MPa and temperatures ranging from 303 to 383 K. acs.orgresearchgate.net These measurements are crucial for understanding the thermodynamic behavior of long-chain alkylbenzenes and have been used to develop and validate equations of state, such as the Tait-like equation, which are essential for chemical engineering applications. acs.orgresearchgate.net
Another major area of academic contribution involves the synthesis and characterization of this compound derivatives, particularly for surfactant applications. A notable example is the development of 4-(1-heptadecyl) benzene (B151609) sodium sulfonate, a novel bio-based surfactant derived from oleic acid. researchgate.netpku.edu.cn Research has detailed a four-step synthesis route involving alkylation, decarboxylation, sulfonation, and neutralization. researchgate.netpku.edu.cn The resulting surfactant has demonstrated promising properties, including excellent surface and interfacial tension reduction, good wettability, and biodegradability, highlighting its potential as a renewable alternative to petroleum-based surfactants, especially for applications like enhanced oil recovery (EOR). researchgate.netpku.edu.cnresearchgate.net The structural confirmation of these synthesized compounds has been rigorously established using modern analytical techniques such as IR spectroscopy, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netpku.edu.cn
Additionally, research has touched upon related structures like 5-heptadecyl-1,3-benzenediol (a resorcinol), which points to the existence of this alkylbenzene structure in more complex, naturally derived molecules. chemsrc.comiarc.fr While distinct from this compound itself, the study of these resorcinols indicates the relevance of the C17 alkyl chain attached to a benzene ring in fields like food science and health. iarc.fr
Interactive Data Table: Key Research Findings on this compound and Derivatives
| Research Area | Compound Studied | Key Findings | Relevant Applications |
| Physical Chemistry | This compound | Data on speed of sound, density, and compressibility up to 150 MPa and 383 K. acs.orgresearchgate.net Results fitted to a Tait-like equation. acs.orgresearchgate.net | Chemical process modeling, thermodynamic databases. |
| Surfactant Science | 4-(1-heptadecyl) benzene sodium sulfonate | Synthesized from renewable oleic acid. researchgate.netpku.edu.cn Lowers surface tension to 32.54 mN·m⁻¹ and shows outstanding interfacial tension (~10⁻² mN·m⁻¹). researchgate.netpku.edu.cn Good biodegradability. researchgate.netpku.edu.cn | Enhanced Oil Recovery (EOR), detergents, emulsifiers. |
| Natural Products Chemistry | 5-heptadecyl-1,3-benzenediol | Identified as a resorcinol (B1680541) derivative, indicating the presence of the this compound moiety in natural products. chemsrc.comiarc.fr | Biomarker studies, potential health applications. iarc.frechemi.com |
Identification of Emerging Research Areas and Unexplored Scientific Questions
While foundational research has been established, several emerging areas and unanswered questions regarding this compound warrant further investigation. The current body of knowledge opens up new avenues for scientific inquiry that could significantly expand the compound's utility and our understanding of it.
Emerging Research Areas:
Advanced Surfactant Formulations: Building on the successful synthesis of this compound sulfonate, a key emerging area is the development of other functionalized derivatives. researchgate.netpku.edu.cn This includes exploring different hydrophilic heads (e.g., non-ionic, cationic, or zwitterionic groups) to tailor the surfactant's properties for specific, challenging environments, such as high-temperature and high-salinity reservoirs for EOR. researchgate.net
Green Chemistry and Sustainable Synthesis: The synthesis from oleic acid is a step towards sustainability, but further research could focus on optimizing reaction conditions using greener catalysts and solvents to improve efficiency and reduce environmental impact. researchgate.netpku.edu.cn
Material Science Applications: The long alkyl chain of this compound suggests potential applications in materials science. Research could explore its use as a building block for liquid crystals, a phase change material for thermal energy storage, or as a component in the formulation of advanced lubricants and coatings.
Environmental Fate and Geochemical Significance: The identification of this compound as a biomarker in geochemical studies is an underexplored field. uu.nl Further research is needed to understand its origin, transport, and degradation pathways in various environmental compartments, which could provide insights into past environmental conditions and petroleum systems.
Unexplored Scientific Questions:
What is the full toxicological and ecotoxicological profile of this compound and its derivatives? Understanding its environmental persistence and potential for bioaccumulation is crucial for safe application.
Can the self-assembly behavior of this compound-based surfactants in solution be precisely controlled to form novel nanostructures like micelles, vesicles, or liquid crystals for targeted delivery systems? quartertothree.com
How does the specific branching and position of the heptadecyl group on the benzene ring influence its physical and chemical properties, and can this be manipulated to fine-tune its performance in various applications?
Beyond EOR, what other high-value applications exist for this compound-based surfactants, for example, in pharmaceuticals, cosmetics, or food science, particularly given the link to naturally occurring resorcinols? chemsrc.comiarc.frechemi.com
Can computational chemistry and machine learning models accurately predict the properties and performance of new, unsynthesized this compound derivatives, thereby accelerating the discovery of novel materials? ewuu.nl
Potential for Interdisciplinary Collaboration and Future Impact of this compound Research
The future of this compound research and its potential for significant impact lie in fostering interdisciplinary collaborations. researchgate.net The multifaceted nature of this compound and its derivatives provides a natural platform for experts from various scientific fields to converge and tackle complex challenges. mdpi.com
Chemistry and Chemical Engineering: This is the most established collaboration. Organic chemists can focus on designing and synthesizing novel this compound derivatives with unique functionalities. researchgate.net Chemical engineers can then study the thermodynamic properties, process optimization, and large-scale application of these new materials, for instance, in designing more efficient chemical flooding systems for oil recovery or developing new separation processes. researchgate.netresearchgate.net
Environmental Science and Geochemistry: Collaboration between analytical chemists and environmental scientists is crucial to study the lifecycle of this compound-based products. newprairiepress.org This includes developing sensitive methods for its detection in environmental samples, assessing its biodegradability and environmental fate, and using its presence as a biomarker to understand geological and ecological processes. uu.nl
Materials Science and Physics: Physicists and materials scientists can collaborate to investigate the unique physical properties of this compound. This could involve studying its phase behavior for applications in thermal storage or its interfacial properties for creating advanced coatings and smart materials. acs.org The interaction of these molecules at surfaces is a rich area for collaborative fundamental research.
Biology and Biomedical Sciences: The connection to 5-heptadecylresorcinol (B122077) suggests a potential bridge to the life sciences. chemsrc.comiarc.fr Collaboration with biologists and toxicologists is essential to evaluate the biocompatibility and safety of new derivatives for potential use in consumer products. echemi.com Furthermore, exploring the biological activity of different this compound compounds could uncover new therapeutic or antimicrobial applications, a venture that would unite synthetic chemists with pharmacologists and microbiologists. ewuu.nlinfravis.se
The future impact of this compound research is poised to be significant. By moving beyond its current applications and embracing a more interdisciplinary approach, research on this compound can contribute to the development of sustainable technologies, novel materials, and a deeper understanding of environmental and biological systems. researchgate.net This collaborative spirit will be the catalyst for translating fundamental academic findings into practical, high-impact solutions for societal challenges. newprairiepress.org
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?
- Methodological Answer : Evaluate feasibility by pilot-testing synthesis scalability and analytical detection limits. Novelty can be assessed via systematic reviews (PRISMA guidelines) to identify underexplored applications (e.g., as a nonionic surfactant). Ethical considerations include environmental impact assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
